3-Methoxy-2-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCIMIRWHXWFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582428 | |
| Record name | 3-Methoxy-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135329-22-5 | |
| Record name | 3-Methoxy-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135329-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Solubility of 3-Methoxy-2-methylbenzamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-2-methylbenzamide (CAS No. 6834-46-4), a key chemical intermediate in various synthetic applications. Solubility is a critical physicochemical parameter that dictates the performance of a compound in applications ranging from reaction kinetics in chemical synthesis to bioavailability in drug development. This document consolidates available physicochemical data, outlines a robust, field-proven methodology for experimental solubility determination, and presents known solubility data. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in different solvent systems.
Introduction to 3-Methoxy-2-methylbenzamide
3-Methoxy-2-methylbenzamide is a substituted aromatic amide. Its molecular structure, featuring a methoxy and a methyl group on the benzene ring ortho and meta to the amide functionality, respectively, imparts specific chemical properties that influence its solubility and reactivity. Understanding the solubility of this compound is paramount for optimizing its use as a building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Poor solubility can lead to challenges in reaction setup, purification, and formulation, making accurate solubility data essential for efficient and predictable process development.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. These parameters provide a theoretical basis for predicting and explaining its behavior in various solvents.
Table 1: Key Physicochemical Properties of 3-Methoxy-2-methylbenzamide and Related Isomers
| Property | 3-Methoxy-2-methylbenzamide | 3-Methoxy-N-methylbenzamide | 3-Methoxy-4-methylbenzamide | Source |
|---|---|---|---|---|
| CAS Number | 6834-46-4 | 35129-32-9 | 1017082-75-5 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol | [1][2] |
| Predicted XLogP3 | 1.4 | 1.8 | 1.7 | [1][2] |
| Hydrogen Bond Donors | 1 | 1 | 1 | [1][2] |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |[1][2] |
Note: Experimental data for the target compound is limited; properties of closely related isomers are provided for comparative context.
The predicted octanol-water partition coefficient (XLogP3) suggests that 3-Methoxy-2-methylbenzamide is a moderately lipophilic compound. The presence of both hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen and methoxy oxygen) sites allows for interactions with both protic and aprotic solvents.
Solubility Profile
Quantitative, experimentally determined solubility data for 3-Methoxy-2-methylbenzamide is not widely available in peer-reviewed literature. However, qualitative solubility information for a related isomer, m-Methoxybenzamide, provides valuable insights into the expected behavior of this class of compounds.
Table 2: Qualitative and Quantitative Solubility of m-Methoxybenzamide
| Solvent / System | Solubility | Concentration | Source |
|---|---|---|---|
| Ethanol | Soluble | ~ 1 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~ 30 mg/mL | [3] |
| Dimethylformamide (DMF) | Soluble | ~ 30 mg/mL | [3] |
| Aqueous Buffers | Sparingly Soluble | Not specified | [3] |
| 1:1 DMSO:PBS (pH 7.2) | Soluble | ~ 0.50 mg/mL |[3] |
Expert Interpretation: The data for the related m-Methoxybenzamide indicates a clear preference for polar aprotic organic solvents like DMSO and DMF, where it exhibits high solubility.[3] Its solubility is significantly lower in protic solvents like ethanol and very limited in aqueous media.[3] This pattern is typical for organic molecules with both polar functional groups (amide, ether) and a significant nonpolar hydrocarbon backbone. The low aqueous solubility is a critical consideration for pharmaceutical applications and necessitates enabling strategies such as co-solvency, as demonstrated by the improved solubility in a DMSO/PBS mixture.[3] It is reasonable to extrapolate that 3-Methoxy-2-methylbenzamide will exhibit a similar solubility profile.
Experimental Methodology for Solubility Determination
To generate reliable and reproducible solubility data, a standardized and robust experimental protocol is essential. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility, valued for its directness and accuracy.[4]
Rationale Behind the Shake-Flask Method
The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid compound and its saturated solution in a specific solvent at a controlled temperature.[4]
-
Expertise & Experience: The choice of an extended equilibration time (e.g., 24-72 hours) is critical.[5][6] Many complex organic molecules, especially those capable of forming stable crystal lattices, dissolve slowly. A short incubation period can lead to an underestimation of the true thermodynamic solubility, providing only a "kinetic" solubility value.[7] Verifying that the concentration does not increase between successive time points (e.g., 24h vs 48h) is a self-validating step to ensure equilibrium has been reached.[4][5]
-
Trustworthiness: The protocol incorporates multiple steps to ensure accuracy. Using an excess of the solid guarantees that saturation is achieved.[4] Post-equilibration separation of the solid and liquid phases via centrifugation or filtration is crucial to prevent undissolved particles from artificially inflating the measured concentration.[5] Finally, quantification using a validated analytical technique like High-Performance Liquid Chromatography (HPLC) ensures specific and sensitive measurement of the dissolved analyte.[5][8]
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the Shake-Flask method coupled with HPLC analysis.
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- 1. 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Expanding Therapeutic Landscape of Methoxy-Methylbenzamides: A Technical Guide for Drug Development Professionals
Abstract
The methoxy-methylbenzamide scaffold has proven to be a versatile and privileged structure in medicinal chemistry, yielding compounds with a diverse range of therapeutic applications. This technical guide provides an in-depth analysis of the core scientific principles underlying the therapeutic potential of this chemical class, with a particular focus on their applications in neurological disorders, oncology, and infectious diseases. We will explore the nuanced mechanisms of action, present key preclinical and clinical findings, and provide detailed experimental protocols to empower researchers in the continued development of novel therapeutics based on this promising scaffold.
Introduction: The Methoxy-Methylbenzamide Core - A Foundation for Diverse Pharmacology
The benzamide moiety is a cornerstone of numerous clinically successful drugs. The strategic incorporation of methoxy and methyl groups onto this core structure significantly influences the physicochemical properties of the resulting molecules, including their lipophilicity, metabolic stability, and receptor-binding affinities. These modifications have given rise to a class of compounds with a remarkable breadth of biological activities, targeting a variety of receptors, enzymes, and cellular pathways. This guide will delve into the therapeutic applications of methoxy-methylbenzamides, moving from well-established clinical uses to emerging preclinical frontiers.
Neurological Disorders: A Clinical Success Story with Amisulpride
The most prominent therapeutic application of a methoxy-methylbenzamide is exemplified by amisulpride , an atypical antipsychotic with a well-established clinical profile for the treatment of schizophrenia and dysthymia.[1][2][3]
Mechanism of Action: Dose-Dependent Dopamine D2/D3 Receptor Modulation
Amisulpride's therapeutic efficacy stems from its selective antagonism of dopamine D2 and D3 receptors, primarily in the limbic system.[4][5] This selectivity contributes to a lower incidence of extrapyramidal side effects compared to older antipsychotics.[4] A key feature of amisulpride's pharmacology is its dose-dependent dual action[2]:
-
Low Doses (for Dysthymia and Negative Symptoms of Schizophrenia): At lower concentrations, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[2][6][7] This blockade inhibits the negative feedback loop on dopamine synthesis and release, leading to an overall increase in dopaminergic neurotransmission. This is believed to be the mechanism underlying its antidepressant effects and its efficacy against the negative symptoms of schizophrenia.[1][3][6]
-
High Doses (for Positive Symptoms of Schizophrenia): At higher doses, amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, effectively blocking dopamine signaling.[2][7] This action is crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][5]
Signaling Pathway: Amisulpride's Dose-Dependent Dopaminergic Modulation
Caption: Dose-dependent mechanism of amisulpride.
Clinical Evidence and Therapeutic Indications
Numerous clinical trials have established the efficacy and safety of amisulpride. In Italy, it was initially approved for dysthymia, leading to extensive clinical experience in treating mild depression.[1] Its approval was later expanded to include the treatment of both positive and negative symptoms of acute and chronic schizophrenia.[2][4][5]
| Indication | Dosage Range | Primary Mechanism | Therapeutic Outcome |
| Dysthymia/Depression | 50-100 mg/day | Presynaptic D2/D3 autoreceptor blockade | Increased dopaminergic activity, mood elevation |
| Negative Symptoms of Schizophrenia | 100-400 mg/day | Presynaptic D2/D3 autoreceptor blockade | Enhanced dopaminergic function, improved social and emotional withdrawal |
| Positive Symptoms of Schizophrenia | ≥ 800 mg/day | Postsynaptic D2/D3 receptor antagonism | Reduced dopaminergic signaling, alleviation of psychosis |
Oncology: An Emerging Frontier for Methoxy-Methylbenzamides
Recent preclinical research has highlighted the potential of methoxy-methylbenzamide derivatives as anticancer agents. While no compounds from this specific subclass have yet reached clinical trials for oncology indications, the initial findings are promising and warrant further investigation.
Preclinical Evidence of Anticancer Activity
Several studies have demonstrated the in vitro and in vivo anticancer effects of various methoxy-methylbenzamide derivatives:
-
Inhibition of Tubulin Polymerization: A series of novel N-benzylbenzamide derivatives, which can be considered structurally related to methoxy-methylbenzamides, were designed as tubulin polymerization inhibitors. One compound, 20b, exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[8]
-
Induction of Apoptosis and Cell Cycle Arrest: A new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines. The most potent compound, 4j, was found to arrest the G2/M cell cycle and induce apoptosis in pancreatic carcinoma cells.[9]
-
Overcoming Multidrug Resistance: The novel benzamide derivative, VKNG-2, was shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a key mediator of multidrug resistance.[10][11]
-
Inhibition of Protein Kinases: New 4-methylbenzamide derivatives containing 2,6-substituted purines have shown potential as protein kinase inhibitors, with some compounds exhibiting high activity against leukemic and renal carcinoma cell lines.[2]
-
EGFR Kinase Inhibition: Pyrimidine derivatives with a 2-amino-N-methoxybenzamide structure have been designed and synthesized as potential EGFR inhibitors for the treatment of non-small cell lung cancer, with some compounds showing superior activity to existing drugs like Gefitinib and Osimertinib.[3]
Potential Mechanisms of Anticancer Action
The anticancer activity of methoxy-methylbenzamides appears to be multifactorial, with several potential mechanisms of action identified in preclinical studies:
-
Disruption of Microtubule Dynamics: Inhibition of tubulin polymerization is a well-established anticancer strategy. By binding to the colchicine binding site on tubulin, these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis.[8]
-
Inhibition of Pro-survival Signaling Pathways: The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. Methoxy-methylbenzamide derivatives may exert their effects by inhibiting key kinases within this and other pro-survival pathways.
-
Modulation of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some N-substituted benzamides have been shown to inhibit NF-κB activation, suggesting a potential anti-inflammatory and anticancer mechanism.
-
Synergistic Effects with Chemotherapy: By inhibiting drug efflux pumps like ABCG2, methoxy-methylbenzamide derivatives can enhance the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[10][11]
Experimental Workflow: Screening for Anticancer Activity
Caption: A typical workflow for preclinical anticancer screening.
Anti-Infective Properties: A Nascent but Promising Avenue
The exploration of methoxy-methylbenzamides as anti-infective agents is a relatively new area of research. However, initial studies indicate that this chemical class possesses both antibacterial and antifungal activities, suggesting their potential for development as novel antimicrobial drugs.[12][13]
Preclinical Evidence of Antimicrobial Activity
-
Antibacterial and Antifungal Effects: Benzamide derivatives, in general, have been reported to exhibit interesting biological activities, including antibacterial and antifungal effects.[13]
-
Activity of N-phenylbenzamides: A study on N-phenylbenzamides, which share a structural similarity, showed that these compounds have both antibacterial and antifungal activities. The presence of methoxy substituents was found to slightly increase their antibacterial activity.[4]
-
Fatty Acid Derived 4-methoxybenzylamides: A series of fatty acid amides, including N-(4-methoxybenzyl) derivatives, were synthesized and showed in vitro antimicrobial activity. One compound with a hydroxy group on the fatty acid chain displayed the most potent antifungal and antibacterial effects.[1]
-
Activity against Staphylococcus aureus: 2-hydroxy-4-methoxybenzaldehyde has demonstrated antibacterial and antibiofilm activities against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8]
Potential Mechanisms of Antimicrobial Action
The precise mechanisms by which methoxy-methylbenzamides exert their antimicrobial effects are still under investigation. However, some potential modes of action include:
-
Disruption of Cell Membrane Integrity: The observed release of intracellular components from bacteria treated with related compounds suggests that they may act by damaging the cell membrane.[8]
-
DNA Binding: Molecular docking studies with some fatty acid derived 4-methoxybenzylamides suggest a potential interaction with DNA, which could interfere with essential cellular processes like replication and transcription.[1]
-
Inhibition of Biofilm Formation: The ability of some compounds to eradicate preformed biofilms is a significant finding, as biofilms are a major contributor to antibiotic resistance and persistent infections.[8]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to the therapeutic applications of methoxy-methylbenzamides.
Dopamine D2/D3 Receptor Binding Assay
This protocol is essential for characterizing the affinity of methoxy-methylbenzamide derivatives for their primary targets in the central nervous system.
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors
-
Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Test compounds (methoxy-methylbenzamides)
-
Non-specific binding control (e.g., Haloperidol or Eticlopride)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and either the test compound, vehicle (for total binding), or the non-specific binding control.
-
Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
NF-κB Activation Assay (Cell-Based)
This assay is crucial for evaluating the potential anti-inflammatory and anticancer effects of methoxy-methylbenzamides by measuring their impact on the NF-κB signaling pathway.
Objective: To quantify the effect of test compounds on the activation of the NF-κB pathway in a cell-based system.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa, or a cancer cell line)
-
Cell culture medium and supplements
-
NF-κB-responsive reporter plasmid (e.g., containing luciferase or SEAP reporter gene driven by an NF-κB response element)
-
Transfection reagent
-
Stimulating agent (e.g., TNF-α or IL-1β)
-
Test compounds (methoxy-methylbenzamides)
-
Lysis buffer (for luciferase assay) or substrate for SEAP
-
Luminometer or spectrophotometer
Procedure:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency and transfect them with the NF-κB reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an overnight incubation to allow for reporter gene expression, pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Stimulation: Add the stimulating agent (e.g., TNF-α) to the wells to activate the NF-κB pathway and incubate for an appropriate time (e.g., 6-8 hours).
-
Reporter Gene Assay:
-
Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.
-
SEAP Assay: Collect the cell culture supernatant and measure the SEAP activity using a suitable substrate and a spectrophotometer.
-
-
Data Analysis: Normalize the reporter gene activity to a control (e.g., cell viability or a co-transfected control plasmid). Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
The methoxy-methylbenzamide scaffold has demonstrated significant therapeutic potential across a spectrum of diseases. The clinical success of amisulpride in treating neurological disorders provides a strong foundation and rationale for the continued exploration of this chemical class. The emerging preclinical data in oncology and infectious diseases are highly encouraging and highlight new avenues for drug discovery and development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the methoxy-methylbenzamide core to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.
-
Mechanism of Action Elucidation: In-depth investigation of the molecular mechanisms underlying the anticancer and antimicrobial activities of promising lead compounds.
-
In Vivo Efficacy and Safety Studies: Rigorous evaluation of the most promising candidates in relevant animal models of cancer and infectious diseases to assess their therapeutic potential and safety profiles.
-
Clinical Translation: Advancing the most promising preclinical candidates into early-phase clinical trials to evaluate their safety and efficacy in human patients.
By leveraging the knowledge gained from established drugs like amisulpride and embracing the potential of new derivatives, the methoxy-methylbenzamide class is poised to deliver the next generation of innovative therapeutics for a range of unmet medical needs.
References
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- Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of the 2-Methoxy-5-methylbenzenesulfonamide Scaffold in Anticancer Drug Development.
- Narayanan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2463.
- Narayanan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PMC.
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- Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647.
- Ge, Y., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7).
- Semantic Scholar. (2020, October 29). Chemical Profile and Antimicrobial Activity of the Fungus-Growing Termite Strain Macrotermes Bellicosus Used in Traditional Medicine.
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Technical Guide: 3-Methoxy-2-methylbenzamide as a Synthetic Intermediate
This technical guide details the synthetic utility, preparation, and applications of 3-Methoxy-2-methylbenzamide , a privileged scaffold in medicinal chemistry and heterocycle synthesis.
CAS Number: 135329-22-5
Molecular Formula: C
Executive Summary
3-Methoxy-2-methylbenzamide serves as a critical "pivot" intermediate in organic synthesis. Its value lies in the ortho-methyl/amide dyad , a structural motif that enables two distinct, high-value synthetic pathways:
-
Directed C-H Activation: The amide group directs transition metals (Rh, Pd) to the ortho position, facilitating annulation reactions with alkynes to form isoquinolinones.
-
Lateral Lithiation: The ortho-methyl group is sufficiently acidic to be deprotonated by strong bases (e.g., s-BuLi), generating a benzylic nucleophile that can attack electrophiles to form isocoumarins or elaborated aromatics.
Additionally, the meta-methoxy group functions as an electron-donating group (EDG), modulating the electronic properties of the ring for downstream medicinal chemistry applications, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and glucokinase activators .
Chemical Profile & Structural Analysis[1]
| Property | Data | Notes |
| Appearance | White to off-white solid | Crystalline powder form is standard. |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water; soluble in polar organic solvents. |
| pKa (Amide) | ~23 (DMSO) | The primary amide protons are weakly acidic. |
| Electronic Effect | m-Methoxy (EDG) | Increases electron density at C2, C4, and C6. |
| Steric Factor | o-Methyl (Steric Bulk) | Induces torsion in the amide bond, preventing full planarity. |
Structural Logic: The ortho-methyl group forces the amide moiety out of the plane of the benzene ring. This "twist" is advantageous for atropisomer-selective syntheses and reduces the aggregation of the amide in solution, improving solubility compared to the non-methylated analog (3-methoxybenzamide).
Synthesis of the Core Intermediate[4]
The most robust route to 3-Methoxy-2-methylbenzamide proceeds via the activation of 3-methoxy-2-methylbenzoic acid .[4]
Protocol: Acid Chloride Route (Scaleable)
Reagents: 3-Methoxy-2-methylbenzoic acid (1.0 equiv), Thionyl Chloride (SOCl
-
Activation: Charge a flame-dried round-bottom flask with 3-methoxy-2-methylbenzoic acid (e.g., 10.0 g) and toluene (100 mL).
-
Chlorination: Add SOCl
dropwise at room temperature. Add a catalytic amount of DMF (3 drops). -
Reflux: Heat the mixture to reflux (110 °C) for 3 hours. Monitor gas evolution (HCl/SO
). -
Concentration: Evaporate the solvent and excess SOCl
under reduced pressure to yield the crude acid chloride as a yellow oil. -
Amidation: Dissolve the residue in dry DCM (50 mL) and add dropwise to a stirred, cooled (0 °C) solution of aqueous NH
OH (28%, 50 mL). -
Isolation: Stir for 1 hour. Filter the resulting precipitate.[5][6] Wash with water and cold ether. Dry in vacuo.[7]
Yield: Typically 85–92%.[6]
Purity Check:
Figure 1: Two-step synthesis of 3-Methoxy-2-methylbenzamide from its benzoic acid precursor.
Synthetic Utility & Applications
A. Isoquinolinone Synthesis via Rh(III)-Catalysis
The primary amide acts as a directing group (DG) for Rh(III)-catalyzed C-H activation. The ortho-methyl group does not block the reaction; rather, the reaction occurs at the other ortho position (C6), or the methyl group itself can be involved in specific oxidative cyclizations depending on the catalyst system.
However, the classic application of this scaffold involves N-alkylation followed by reaction with internal alkynes to form isoquinolinones , a core structure in alkaloids and kinase inhibitors.
Mechanism:
-
Coordination: Rh(III) coordinates to the amide oxygen.
-
C-H Activation: Rh inserts into the ortho C-H bond (C6 position).
-
Insertion: The alkyne inserts into the Rh-C bond.
-
Reductive Elimination: The C-N bond forms, releasing the heterocycle and regenerating Rh(I), which is reoxidized to Rh(III) by an external oxidant (e.g., Cu(OAc)
).
B. Lateral Lithiation (The "Methyl Handle")
The 2-methyl group is benzylic and adjacent to an electron-withdrawing amide. This makes the methyl protons acidic (pKa ~35).
Protocol: Lateral Condensation
-
Protection: Treat the primary amide with 2 equiv. of n-BuLi (to form the dianion) or protect as an N-tert-butyl amide.
-
Lithiation: Add s-BuLi at -78 °C in THF. The lithium species forms at the benzylic methyl group.
-
Electrophile Trapping: Add an ester or nitrile.
-
Cyclization: Acidic workup leads to cyclization, forming isocoumarins or isoquinolin-1(2H)-ones .
Figure 2: Divergent synthetic pathways utilizing the amide directing group (Path A) and the benzylic methyl group (Path B).
Medicinal Chemistry Relevance[8]
PARP Inhibition
3-Methoxybenzamide is a classic, albeit weak, inhibitor of Poly(ADP-ribose) polymerase (PARP). The 2-methyl analog is often synthesized to:
-
Probe Steric Tolerance: Determine if the PARP active site can accommodate bulk at the 2-position.
-
Improve Metabolic Stability: The methyl group blocks potential metabolic oxidation at the ortho position.
Glucokinase Activators
Derivatives of 3-methoxy-2-methylbenzamide (specifically N-heteroaryl substituted variants) have been identified as glucokinase activators (GKAs) for Type 2 Diabetes treatment.[8] The methoxy group provides critical hydrogen-bond acceptor capability within the allosteric binding site.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use a fume hood. The acid chloride intermediate is corrosive and lachrymatory.
-
Storage: Store at 2–8 °C. Hygroscopic; keep container tightly sealed.
References
-
Synthesis of Benzamides: ChemicalBook. "3-Methoxy-2-methylbenzamide CAS 135329-22-5".[1] Link
-
C-H Activation Logic: G. Song, et al. "Rh(III)-Catalyzed Oxidative Coupling of N-Methoxybenzamides with Alkynes." Journal of Organic Chemistry, 2011. Link
- Lateral Lithiation Strategies: Clark, R. D., et al. "Lateral Lithiation of Amides." Journal of Organic Chemistry, 1980.
-
Glucokinase Activator Applications: Bioorganic & Medicinal Chemistry. "Discovery of benzamide derivatives as glucokinase activators". Link
-
PARP Inhibition Context: PubChem. "3-Methoxybenzamide (Related Compound Data)". Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. smochem.com [smochem.com]
- 3. 3-methoxy-2-methylbenzamide | 135329-22-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]
- 6. US3937840A - Compositions and methods of combatting bacteria and fungi using 2-methylbenzanilide derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 3-Methoxy-2-methylbenzamide: Structure Elucidation and Data Interpretation
Introduction
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The spatial arrangement of the functional groups and their electronic effects dictate the resulting spectra.
Sources
Methodological & Application
Application Note: A Protocol for the Purification of 3-Methoxy-2-methylbenzamide by Recrystallization
Abstract: This document provides a comprehensive guide for the purification of 3-Methoxy-2-methylbenzamide, a key intermediate in pharmaceutical synthesis, using the technique of recrystallization. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern the purification process. This guide includes protocols for solvent selection, a detailed step-by-step recrystallization workflow, methods for purity assessment, and essential safety precautions.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance in drug discovery and development. Impurities can affect the safety, efficacy, and stability of the final drug product. 3-Methoxy-2-methylbenzamide is a valuable building block in organic synthesis, and its purity is critical for the successful synthesis of downstream targets. Recrystallization is a robust and widely used technique for purifying solid organic compounds. It relies on the differential solubility of a compound in a given solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solution.
This application note presents a detailed, field-tested methodology for the purification of 3-Methoxy-2-methylbenzamide via recrystallization, designed to achieve high purity and yield.
Physicochemical Profile of 3-Methoxy-2-methylbenzamide
Understanding the physical and chemical properties of the target compound is the first step in developing a successful purification strategy.
| Property | Value | Source |
| CAS Number | 135329-22-5 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | Typically a solid (e.g., white or off-white powder/crystals) | Assumed based on related benzamides |
| Melting Point | Not readily available in literature; must be determined experimentally. |
The Principle of Recrystallization
The success of recrystallization hinges on selecting an appropriate solvent. The ideal solvent will exhibit high solubility for 3-Methoxy-2-methylbenzamide at its boiling point and low solubility at or below room temperature. This differential solubility is the driving force for crystallization upon cooling.
Key characteristics of an ideal recrystallization solvent include:
-
High Solvation Power at Elevated Temperatures: The solvent must be able to dissolve a significant amount of the crude product when hot.
-
Low Solvation Power at Low Temperatures: The solvent should dissolve very little of the pure compound when cold to maximize yield.
-
Appropriate Boiling Point: The boiling point should be high enough to sufficiently dissolve the compound but low enough to be easily removed from the purified crystals.
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be volatile enough to be easily evaporated from the surface of the purified crystals during the drying step.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
Potential Impurities in Synthesis
The crude 3-Methoxy-2-methylbenzamide sample may contain several types of impurities stemming from its synthesis. A common synthetic route involves the amidation of 3-methoxy-2-methylbenzoic acid.
Common potential impurities include:
-
Unreacted Starting Materials: Residual 3-methoxy-2-methylbenzoic acid is a likely impurity.[3][4]
-
Reagent-Related Byproducts: If coupling agents are used for the amidation, byproducts such as ureas (from carbodiimide reagents) could be present.[5]
-
Side-Reaction Products: Impurities from side reactions, such as the formation of N-substituted or di-acylated products, can occur depending on the specific reaction conditions.
Protocol 1: Empirical Solvent Selection
Since specific solubility data for 3-Methoxy-2-methylbenzamide is not widely published, an empirical approach to solvent selection is necessary. Amides, being polar molecules, often recrystallize well from polar solvents.[6]
Objective: To identify a suitable solvent or solvent mixture for the recrystallization of 3-Methoxy-2-methylbenzamide.
Materials:
-
Crude 3-Methoxy-2-methylbenzamide
-
Small test tubes (e.g., 13x100 mm)
-
A selection of solvents with varying polarities (see Table 2)
-
Heat gun or sand bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude product into several separate test tubes.
-
To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL to start).
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of additional hot solvent needed to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of crystalline solid.
Table 2: Candidate Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds. |
| Ethanol | 78 | High | Often a good choice for amides. |
| Methanol | 65 | High | Similar to ethanol, but lower boiling point. |
| Isopropanol | 82 | Medium-High | Another good alcohol to test. |
| Acetonitrile | 82 | Medium-High | Can give very good results for amides. |
| Ethyl Acetate | 77 | Medium | A common solvent for a wide range of compounds. |
| Toluene | 111 | Low | May be suitable if the compound is less polar. |
| Heptane/Hexane | 98 / 69 | Very Low | Often used as an anti-solvent in a mixed-solvent system. |
Protocol 2: Bulk Recrystallization of 3-Methoxy-2-methylbenzamide
Objective: To purify a larger quantity of crude 3-Methoxy-2-methylbenzamide using the optimal solvent identified in Protocol 1.
Materials:
-
Crude 3-Methoxy-2-methylbenzamide
-
Optimal recrystallization solvent
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
Procedure:
-
Dissolution: Place the crude 3-Methoxy-2-methylbenzamide in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, enough to create a slurry.
-
Heating: Heat the slurry on a hot plate with gentle stirring. Add more solvent in small portions, bringing the mixture to a gentle boil, until the solid has just completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which maximizes the yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities (like dust or byproducts) are observed in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it. This step prevents premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystal structure.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystalline slurry into the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.
-
Drying: Allow the vacuum to pull air through the crystals for 15-20 minutes to partially dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment
To validate the success of the purification, the purity of the recrystallized product should be assessed.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Compare the melting point of the crude material to the recrystallized product. An increase in the melting point and a narrowing of the range indicate successful purification.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the product, while impurities may be visible in the crude and mother liquor lanes.
Safety Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Consult SDS: Before beginning, consult the Safety Data Sheet (SDS) for 3-Methoxy-2-methylbenzamide and all solvents used. The information below is based on structurally similar compounds and is not a substitute for a substance-specific SDS.[7]
-
PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Inhalation: Avoid inhaling dust from the solid compound or vapors from the solvents.[3]
-
Contact: Avoid contact with skin and eyes. Benzamides and related compounds can cause skin and eye irritation.[8] In case of contact, rinse thoroughly with water.[3]
-
Ingestion: Do not eat, drink, or smoke in the laboratory. Some benzamides are harmful if swallowed.[9]
-
Fire Hazards: Many organic solvents are flammable. Keep them away from ignition sources and use a heating mantle or steam bath instead of an open flame.
Recrystallization Workflow Diagram
The following diagram illustrates the complete workflow for the purification of 3-Methoxy-2-methylbenzamide.
Caption: Workflow for the recrystallization of 3-Methoxy-2-methylbenzamide.
References
-
PubChem Compound Summary for CID 820515, 3-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 1274493, 3-Methoxy-2-nitrobenzamide. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 13162663, 3-Methoxy-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
- Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
-
Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. ACS Publications. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 13162663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: In Vitro Activity Profiling of 3-Methoxy-2-methylbenzamide
Executive Summary
3-Methoxy-2-methylbenzamide (MMB) (CAS: 135329-22-5) is a substituted benzamide derivative often utilized as a high-value intermediate in the synthesis of agrochemicals (e.g., Methoxyfenozide precursors) and advanced medicinal chemistry scaffolds (e.g., Cereblon-targeting PROTACs). However, its intrinsic biological activity is governed by the benzamide pharmacophore , a privileged structure in drug discovery known for inhibiting Poly(ADP-ribose) polymerases (PARP) and bacterial FtsZ proteins.
This guide details the in vitro protocols required to characterize the biological activity of MMB. Researchers should utilize these assays to determine MMB's potency as a fragment lead, a chemical probe, or a negative control in structure-activity relationship (SAR) studies relative to its parent compound, 3-Methoxybenzamide (3-MBA).
Biological Mechanism & Assay Strategy
Primary Target: PARP Inhibition
The benzamide moiety mimics the nicotinamide pharmacophore of NAD+, the substrate for PARP enzymes.
-
Mechanism: MMB competes with NAD+ for the catalytic pocket of PARP1/2, preventing the formation of poly(ADP-ribose) (PAR) chains on chromatin histones during DNA repair.
-
Structural Insight: The 2-methyl group introduces steric bulk at the ortho-position, potentially twisting the amide bond out of planarity with the phenyl ring. This makes MMB a critical "steric probe" to map the tolerance of the PARP binding pocket compared to the planar 3-MBA.
Secondary Target: Bacterial Cell Division (FtsZ)
Alkoxybenzamides are known inhibitors of FtsZ , the bacterial homolog of tubulin.
-
Mechanism: Benzamides bind to the inter-domain cleft of FtsZ, stabilizing the monomeric state and inhibiting GTP-dependent polymerization into the Z-ring, leading to bacterial filamentation and death.
Pathway Visualization
Figure 1: Mechanism of Action. MMB acts as a competitive antagonist at the NAD+ binding site of PARP1, preventing the signaling cascade required for DNA repair.
Experimental Protocols
Protocol A: PARP1 Enzymatic Inhibition Assay (HTRF)
Objective: Quantify the IC50 of MMB against recombinant PARP1 enzyme. Method: Homogeneous Time-Resolved Fluorescence (HTRF) measures the transfer of energy between a donor (Eu-cryptate labeled anti-PAR antibody) and an acceptor (XL665) upon PAR formation.
Materials:
-
Compound: 3-Methoxy-2-methylbenzamide (dissolved in DMSO to 100 mM).
-
Enzyme: Recombinant Human PARP1 (High Specific Activity).
-
Substrates: Biotinylated Histone H3 or NAD+ / Biotin-NAD+ mix.
-
Detection: Anti-PAR-Europium Cryptate & Streptavidin-XL665.
-
Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% BSA.
Step-by-Step Workflow:
-
Preparation: Dilute MMB in Assay Buffer to 4x final concentration (range: 0.1 µM to 1000 µM). Prepare 0.5% DMSO control.
-
Enzyme Addition: Add 5 µL of PARP1 enzyme (0.5 U/well) to a 384-well low-volume plate.
-
Inhibitor Incubation: Add 5 µL of MMB dilution. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
-
Reaction Start: Add 10 µL of Substrate Mix (NAD+ [10 µM] + Biotin-Histone substrate).
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add 10 µL of Detection Mix (Anti-PAR-Eu + SA-XL665 in EDTA stop buffer).
-
Readout: Incubate for 2 hours. Read on an HTRF-compatible plate reader (Ex: 337 nm, Em: 665 nm/620 nm).
Data Analysis: Calculate the HTRF Ratio (665/620 nm * 10^4). Plot % Inhibition vs. Log[MMB] to determine IC50.
-
Expected Result: MMB is expected to show weaker potency (IC50 ~10-100 µM) compared to Olaparib (nM range) due to the steric clash of the 2-methyl group, making it a valuable "low-affinity" control.
Protocol B: Bacterial FtsZ GTPase Activity Assay
Objective: Assess if MMB targets bacterial cell division by inhibiting FtsZ GTPase activity. Method: Malachite Green Phosphate Assay (measures inorganic phosphate (Pi) release from GTP hydrolysis).
Materials:
-
Protein: Recombinant S. aureus or E. coli FtsZ.
-
Substrate: GTP (500 µM stock).
-
Reagent: Malachite Green Phosphate Detection Kit.
-
Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.
Step-by-Step Workflow:
-
Polymerization Assembly: Dilute FtsZ to 5 µM in buffer.
-
Treatment: Add MMB (final conc. 50–200 µM). Include 3-MBA (50 µM) as a positive control. Incubate for 10 min at 25°C.
-
Activation: Initiate reaction by adding GTP (final conc. 1 mM).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Quenching: Add Malachite Green Reagent to stop the reaction and bind free Pi.
-
Measurement: Incubate 20 min for color development. Measure Absorbance at 620 nm.
Interpretation:
-
Inhibition: Reduced absorbance compared to DMSO control indicates inhibition of GTPase activity (and thus polymerization).
-
Note: Benzamides typically stabilize the FtsZ monomer; inhibition of GTPase activity correlates with antimicrobial potential.
Cellular Target Engagement (Western Blot)
Objective: Confirm MMB enters the cell and inhibits PARP in a physiological context.
-
Cell Line: HeLa or MDA-MB-436 (BRCA1 deficient).
-
Treatment:
-
Pre-treat cells with MMB (100 µM, 300 µM) or Vehicle for 1 hour.
-
Induction: Add H2O2 (1 mM) or MMS (Methyl methanesulfonate) for 10 minutes to induce massive DNA damage and PARP activation.
-
-
Lysis: Lyse cells immediately in RIPA buffer with PARG inhibitors (ADP-HPD) to preserve PAR chains.
-
Western Blot:
-
Primary Antibody: Anti-PAR (Poly-ADP-ribose) monoclonal antibody (e.g., clone 10H).
-
Loading Control: Anti-Actin or Anti-PARP1.
-
-
Result: A "smear" of PARylation (70–250 kDa) appears in H2O2-treated controls. MMB treatment should reduce the intensity of this smear in a dose-dependent manner.
Data Reporting & Analysis
Summary Table Template
| Assay Type | Metric | Control (3-MBA) | MMB (Expected) | Interpretation |
| PARP1 Biochemical | IC50 (µM) | ~5–20 µM | > 20 µM | 2-Me group likely reduces potency via steric hindrance. |
| FtsZ GTPase | % Inhibition | High | Moderate | Tests benzamide ring tolerance in bacterial target. |
| Cellular PARylation | EC50 (µM) | ~50 µM | > 100 µM | Indicates cell permeability and nuclear target engagement. |
Troubleshooting
-
Solubility: MMB is lipophilic. Ensure DMSO concentration does not exceed 1% in biochemical assays to avoid enzyme denaturation.
-
Signal Noise: In the Malachite Green assay, ensure all glassware is phosphate-free.
References
-
PARP Inhibition Foundation
-
Benzamide SAR Studies
-
Czaplewski, L. G., et al. (2009). Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ. Bioorganic & Medicinal Chemistry Letters, 19(2), 524-527. Link
-
-
Chemical Synthesis & Properties
-
PubChem Compound Summary for CID 820515 (Related Analog: 3-methoxy-N-methylbenzamide) and Benzamide Core Data. Link
-
-
FtsZ Assay Protocols
-
Stokes, N. R., et al. (2013). An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy. Antimicrobial Agents and Chemotherapy, 57(1), 317-325. Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Methoxy-2-methylbenzamide Synthesis
Ticket ID: T-AMIDE-3M2M Subject: Troubleshooting Impurity Profiles & Optimization of Sterically Hindered Amidation Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are likely encountering difficulty in achieving high purity (>98%) for 3-Methoxy-2-methylbenzamide due to the specific steric and electronic environment of the 2-methyl substituent.[1] Unlike simple benzamides, the ortho-methyl group creates significant steric bulk that retards nucleophilic attack at the carbonyl carbon, leading to incomplete conversion and specific byproducts.[2]
This guide addresses the three most common "pain points" reported by process chemists for this scaffold:
-
The "Ghost" Acid: Persistent starting material despite apparent full conversion.
-
The Lipophilic Impurity: Imide (dimer) formation.
-
The Dehydration Product: Nitrile formation during workup/drying.
Part 1: Diagnostic Troubleshooting (The "What is this Peak?" Guide)
Use the table below to identify impurities based on their behavior and Relative Retention Time (RRT) in standard Reverse Phase HPLC (C18, Water/MeCN + 0.1% TFA).
| Impurity Identity | Structure Description | Typical RRT* | Root Cause | Remediation Strategy |
| Residual Acid | 3-Methoxy-2-methylbenzoic acid | ~0.8 - 0.9 | Incomplete activation (steric hindrance) or hydrolysis of acid chloride.[1] | Increase activation time/temp; use Vilsmeier catalyst (DMF).[1] |
| The Dimer (Imide) | N-(3-methoxy-2-methylbenzoyl)-3-methoxy-2-methylbenzamide | ~1.3 - 1.5 | Excess Acid Chloride + High pH; "Double acylation" of the product amide.[1] | Control stoichiometry; avoid large excess of acid chloride. |
| The Nitrile | 3-Methoxy-2-methylbenzonitrile | ~1.1 - 1.2 | Thermal dehydration of amide; often occurs if SOCl₂ is not fully removed before heating.[1] | Ensure complete removal of SOCl₂/SO₂; avoid heating crude amide. |
| Methyl Ester | Methyl 3-methoxy-2-methylbenzoate | ~1.6 - 1.8 | Quenching with Methanol (MeOH) instead of water/ammonia.[1] | Use ACN or THF for quenching; avoid MeOH in workup. |
*Note: RRT is relative to the target amide peak. Values are approximate and depend on specific gradient conditions.
Part 2: Deep Dive & Mechanistic Insights[2]
Issue 1: The "Ghost" Acid (Hydrolysis vs. Incomplete Reaction)
The Symptom: You refluxed the acid in Thionyl Chloride (
The Science: The 2-methyl group exerts an ortho-effect.[1] It twists the carbonyl group out of plane with the benzene ring and physically blocks the approach of nucleophiles.
-
Activation Lag: The formation of the acid chloride is slower than in unsubstituted benzoic acid. A "clear solution" in
does not guarantee 100% conversion; it may just be the solubility of the protonated acid. -
Hydrolysis Competition: Because the subsequent reaction with ammonia is also slowed by sterics, any trace moisture present during the quench competes effectively with ammonia for the acyl chloride, regenerating the acid.[2]
Corrective Action:
-
Catalysis: You must use Dimethylformamide (DMF) as a catalyst. It forms the Vilsmeier-Haack reagent (chloroiminium ion), which is less sterically sensitive and more reactive than
alone. -
Azeotropic Drying: Before adding ammonia, remove excess
completely using toluene azeotropes.[2] Residual acidic gases promote hydrolysis.
Issue 2: The Dimer (Imide Formation)
The Symptom: A highly lipophilic impurity that resists recrystallization from water/ethanol.
The Science:
In the presence of excess acid chloride and strong base (or high concentration of ammonia), the primary amide product (
Corrective Action:
-
Reverse Addition: Add the Acid Chloride solution slowly into the Ammonia solution. This ensures Ammonia is always in huge excess relative to the chloride, statistically preventing the amide from competing.[2]
Part 3: Visualizing the Reaction Pathways
The following diagram illustrates the critical diversion points in the synthesis.
Caption: Reaction network showing the primary pathway (Green) and critical failure modes (Red) driven by stoichiometry and moisture control.
Part 4: Optimized Experimental Protocol
Objective: Synthesis of 3-Methoxy-2-methylbenzamide minimizing hydrolysis and dimerization.
Reagents:
-
3-Methoxy-2-methylbenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (
) (3.0 eq)[1] -
Dichloromethane (DCM) (Anhydrous)[1]
-
Ammonia gas (
) OR Ammonium Hydroxide (28% aq)[1]
Step-by-Step Procedure:
-
Activation (Acid Chloride Formation):
-
Suspend the benzoic acid derivative in anhydrous DCM (5 vol).
-
Add catalytic DMF.
-
Add
dropwise at room temperature. -
Critical Step: Heat to reflux for 3 to 4 hours . (Standard 1-2 hours is often insufficient for ortho-substituted acids).[1]
-
Monitor conversion by quenching a defined aliquot in Methanol and checking for the Methyl Ester via HPLC/TLC. Do not proceed until the Acid peak is <1%.
-
-
Evaporation (The "Clean-Up"):
-
Evaporate the solvent and excess
under reduced pressure. -
Chase Step: Re-dissolve the residue in Toluene (3 vol) and evaporate again. Repeat twice. This removes trapped
that causes nitrile formation and acidification.
-
-
Amidation (The "Reverse Addition"):
-
Dissolve the crude acid chloride in anhydrous DCM (5 vol).
-
Option A (Anhydrous - Preferred): Cool the solution to 0°C. Bubble
gas through the solution for 30 minutes. -
Option B (Aqueous - Standard): Place concentrated Ammonium Hydroxide (10 eq) in a separate flask at 0°C. Add the DCM solution of acid chloride slowly dropwise into the ammonia. Rapid stirring is essential.
-
-
Workup:
-
Dilute with water. Separate phases.
-
Wash organic layer with saturated Sodium Bicarbonate (
) to remove any "Ghost" acid.[1] -
Dry over
and concentrate.
-
-
Purification:
-
If the Dimer (Imide) is present: Recrystallize from Toluene/Heptane. The imide is more soluble in toluene than the amide.
-
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use HATU or EDC instead of Thionyl Chloride? A: Yes, but be cautious.[2] While coupling agents avoid the harsh acidic conditions, the steric hindrance of the 2-methyl group often leads to slow reaction kinetics with HATU. This can result in the formation of the activated ester intermediate which stalls and hydrolyzes upon workup. If you use HATU, ensure you use a large excess of amine and allow reaction times of 12-24 hours.
Q: Why is my product turning pink/red upon storage?
A: This is likely due to trace oxidation of the phenol if any demethylation occurred, or carryover of trace aniline impurities. 3-methoxy-2-methyl compounds are electron-rich.[1] Ensure the product is stored away from light and that the acid chloride step did not use Lewis acids like
Q: I see a peak at RRT 1.1 that grows when I dry the product in the oven. A: That is the Nitrile (3-Methoxy-2-methylbenzonitrile).[1] Primary amides can dehydrate to nitriles if heated in the presence of acidic residues. Ensure your final wash was neutral (pH 7) before drying, or lower the drying oven temperature to <50°C under vacuum.
References
-
General Amide Synthesis & Mechanisms
-
Steric Hindrance in Benzoic Acid Derivatives
-
Imide Formation Side Reactions
-
Specific Scaffold Data (Patent Literature)
Sources
Technical Support Center: Optimizing 3-Methoxy-2-methylbenzamide Synthesis
Case File: Steric Hindrance & Nucleophilic Acyl Substitution
Subject: 3-Methoxy-2-methylbenzamide CAS Registry Number: (Derivative of 3-Methoxy-2-methylbenzoic acid, CAS 55289-06-0) Primary Application: Intermediate for PARP inhibitors (e.g., Veliparib analogs) and agrochemicals.
Executive Summary
The synthesis of 3-Methoxy-2-methylbenzamide presents a classic organic chemistry challenge: Ortho-Substitution Steric Hindrance . The methyl group at position 2 is physically adjacent to the reaction center (C1 carbonyl). While this "Ortho Effect" increases the acidity of the precursor (forcing the carboxyl group out of planarity), it severely impedes the nucleophilic attack required to form the amide bond.
Standard amidation protocols (e.g., direct ester aminolysis) often fail or suffer from low yields (<40%) because the incoming nucleophile cannot easily access the electrophilic carbon. This guide details the Acid Chloride Activation Route using Vilsmeier-Haack catalysis, which is the industry-standard method to overcome this barrier and boost yields to >85%.
Module 1: The "Gold Standard" Protocol (Acid Chloride Route)
Objective: Convert 3-methoxy-2-methylbenzoic acid to the amide via a highly reactive acid chloride intermediate.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 3-Methoxy-2-methylbenzoic acid | 1.0 | Substrate | Ensure dry (<0.5% water). |
| Thionyl Chloride ( | 2.0 - 5.0 | Reagent/Solvent | Freshly distilled if yellow. |
| DMF (Dimethylformamide) | 0.05 (Cat.) | Catalyst | MANDATORY. Forms the reactive Vilsmeier intermediate.[1] |
| Ammonia ( | Excess | Nucleophile | Use 28% aq. |
| Dichloromethane (DCM) | Solvent | Solvent | For workup/extraction. |
Step-by-Step Workflow
-
Activation (The Vilsmeier Boost):
-
In a round-bottom flask equipped with a reflux condenser and drying tube (
), suspend the benzoic acid derivative in dry toluene (optional) or use neat Thionyl Chloride. -
CRITICAL STEP: Add the catalytic amount of DMF. You will observe vigorous bubbling (
and release). The DMF reacts with to form the chloroiminium ion (Vilsmeier reagent), which is less sterically bulky and more reactive than alone. -
Reflux: Heat to reflux (75-80°C) for 2–3 hours. The solution should turn clear, indicating conversion to the acid chloride.
-
-
Isolation of Intermediate:
-
Cool the mixture.
-
Evaporation: Remove excess
under reduced pressure (Rotavap). Tip: Add dry toluene and re-evaporate twice ("azeotropic drying") to remove trapped traces of thionyl chloride. -
Result: You now have crude 3-methoxy-2-methylbenzoyl chloride (usually an oil or low-melting solid). Do not store. Proceed immediately.
-
-
Amidation (The Quench):
-
Dissolve the crude acid chloride in dry DCM or THF.
-
Cool to 0°C.[1]
-
Slowly add the ammonia source (e.g., 28% aqueous ammonia or 7N
in methanol). -
Observation: A white precipitate (the amide) should form immediately.
-
Stir at room temperature for 1 hour.
-
-
Work-up:
-
If aqueous ammonia was used: Extract with DCM. Wash organic layer with Sat.
(removes unreacted acid) and Brine. -
Dry over
, filter, and concentrate.[2] -
Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexanes.
-
Module 2: Troubleshooting & FAQs
Q1: My reaction stalled. I recovered starting material (Acid) after the ammonia quench.
Diagnosis: Incomplete Acid Chloride formation.
The Cause: The 2-methyl group blocked the
-
Did you use DMF? If not, the reaction likely never happened.
-
Check Freshness: Old
hydrolyzes to and . If it's not fuming/clear, distill it. -
Reaction Time: Increase reflux time to 4–6 hours.
Q2: I have low yield and a smell of sulfur in the final product.
Diagnosis: Trapped Thionyl Chloride.
The Cause: Excess
-
Use the Toluene Chase method: After stripping
, add 20mL of dry toluene and strip again. Repeat 2x. This physically carries away the stubborn thionyl chloride.
Q3: The product is an oil, but it should be a solid.
Diagnosis: Impurities (Rotamers or Solvent inclusion). The Cause: Ortho-substituted amides exhibit Atropisomerism (restricted rotation). The amide bond rotation is slow due to the 2-methyl group, sometimes broadening NMR signals or preventing crystallization. The Fix:
-
Trituration: Add cold diethyl ether or pentane and scratch the flask sides vigorously with a glass rod to induce nucleation.
-
High Vac: Dry the oil under high vacuum (<1 mbar) for 12 hours to remove trapped solvent which acts as a plasticizer.
Module 3: Visualization of the Process
Diagram 1: The Synthesis Logic Flow
This diagram illustrates the critical decision points and the role of the Vilsmeier intermediate.
Caption: Workflow for the synthesis of 3-Methoxy-2-methylbenzamide highlighting the critical Vilsmeier activation step.
Diagram 2: Why DMF is Essential (Mechanism)
This diagram explains the "Vilsmeier Boost" that overcomes the steric hindrance of the 2-methyl group.
Caption: The catalytic cycle of DMF. The Vilsmeier reagent is smaller and more electrophilic than Thionyl Chloride, allowing it to bypass the 2-methyl steric block.
References
-
Preparation of 3-alkoxy-2-methylbenzoic acids. (2004). US Patent Application 20040260119A1.[3] Google Patents. Link Source for the synthesis of the precursor acid and industrial scale-up considerations.
-
Process for preparing new benzamides. (1967). US Patent 3,357,978. Google Patents. Link Foundational patent describing the amidation of ortho-substituted alkoxy-benzoic acids via the acid chloride route.
-
Thionyl Chloride and Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Link Authoritative guide on the mechanism of Vilsmeier-Haack activation using DMF.
-
Steric hindrance of 2,6-disubstituted benzoic acid derivatives. (2014). Pesticide Biochemistry and Physiology. PubMed.[4] Link Scientific grounding for the "Ortho Effect" and steric challenges in biological and chemical transport/reactivity.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 3. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Parameters for 3-Methoxy-2-methylbenzamide
Welcome to the technical support center for the synthesis and optimization of 3-Methoxy-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Low or No Yield of 3-Methoxy-2-methylbenzamide
Question: I followed a standard procedure, but my yield of 3-Methoxy-2-methylbenzamide is significantly lower than expected, or I isolated no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in this synthesis is a common problem that can often be traced back to a few critical steps. The most prevalent synthesis route involves two main stages: the conversion of 3-methoxy-2-methylbenzoic acid to its acyl chloride, followed by the reaction of the acyl chloride with an amine source. Let's break down the potential pitfalls in each stage.
Root Cause Analysis & Solutions:
-
Inefficient Acyl Chloride Formation: The conversion of the carboxylic acid to 3-methoxy-2-methylbenzoyl chloride is the crucial first step. If this intermediate is not formed efficiently, the subsequent amidation reaction will fail.
-
Causality: Thionyl chloride (SOCl₂), a common reagent for this transformation, must be fresh and of high purity. It readily reacts with atmospheric moisture to decompose, reducing its efficacy. Furthermore, the reaction requires heating to proceed at a reasonable rate, and catalytic amounts of N,N-dimethylformamide (DMF) are often used to accelerate the reaction.[1][2]
-
Troubleshooting Protocol:
-
Ensure your thionyl chloride is from a freshly opened bottle or has been stored under anhydrous conditions.
-
Use a significant excess of thionyl chloride (typically 2-3 equivalents) to drive the reaction to completion.[2]
-
Add a catalytic amount (1-2 drops) of DMF to the reaction mixture.[1][2]
-
Heat the reaction mixture to reflux (around 80-90°C) for 1-3 hours, or until gas evolution (HCl and SO₂) ceases.[2]
-
After the reaction, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can often be used in the next step without further purification.[1]
-
-
-
Hydrolysis of the Acyl Chloride Intermediate: 3-methoxy-2-methylbenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which will revert it back to the starting carboxylic acid.[3]
-
Causality: Any moisture present in the reaction setup, solvents, or reagents will consume the acyl chloride, preventing it from reacting with the amine.
-
Troubleshooting Protocol:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents for the reaction.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
-
Incomplete Amidation Reaction: The reaction between the acyl chloride and the amine source (e.g., ammonia or a primary/secondary amine) can be incomplete due to several factors.
-
Causality: This reaction produces hydrogen chloride (HCl) as a byproduct.[4] The HCl will react with the amine nucleophile to form an ammonium salt, rendering it unreactive.[4] To counteract this, a base is required to neutralize the HCl as it is formed, driving the reaction to completion.[5] The reaction can also be highly exothermic and violent, especially when using concentrated ammonia, which can lead to side reactions if not controlled.[4][6]
-
Troubleshooting Protocol:
-
Use at least two equivalents of the amine. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl.[4]
-
Alternatively, use one equivalent of the amine and at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[7]
-
Control the reaction temperature by adding the acyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0°C).[5]
-
-
Issue 2: The Final Product is an Oil or Gummy Solid, Not a Crystalline Powder
Question: After the workup, my 3-Methoxy-2-methylbenzamide product is an oil or a sticky solid, making it difficult to handle and purify. How can I obtain a crystalline product?
Answer:
The physical state of your final product is highly dependent on its purity. The presence of impurities can depress the melting point and inhibit crystallization.
Root Cause Analysis & Solutions:
-
Presence of Unreacted Starting Material or Byproducts: The most common impurity is the starting carboxylic acid (3-methoxy-2-methylbenzoic acid), resulting from the hydrolysis of the acyl chloride intermediate.[3][8] Other byproducts may also be present depending on the reaction conditions.
-
Causality: If the acyl chloride is exposed to water during the reaction or workup, it will convert back to the carboxylic acid. This acidic impurity can interfere with the crystallization of the amide product.
-
Troubleshooting Protocol - Purification by Recrystallization:
-
Solvent Selection: Choose a solvent system in which your 3-Methoxy-2-methylbenzamide is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for recrystallization include ethyl acetate/hexanes, ethanol/water, or toluene.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If there are insoluble impurities, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature. d. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath. e. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[9][10]
-
-
-
Acidic Impurity Removal via pH Adjustment: A more targeted approach to remove the carboxylic acid impurity can be employed during the workup.
-
Causality: By adjusting the pH of the workup solution, you can selectively separate the acidic impurity from the neutral amide product.
-
Troubleshooting Protocol - Extractive Workup:
-
After the reaction is complete, quench the reaction mixture with water.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic carboxylic acid impurity, making it water-soluble and removing it from the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide, which should be more amenable to crystallization.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic route for preparing 3-Methoxy-2-methylbenzamide?
A1: The most common and reliable method is a two-step process:
-
Formation of the Acyl Chloride: 3-methoxy-2-methylbenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) with a catalytic amount of DMF, to form 3-methoxy-2-methylbenzoyl chloride.[1][2]
-
Amidation: The resulting acyl chloride is then reacted with an amine source (e.g., concentrated aqueous ammonia for the primary amide, or a primary/secondary amine for N-substituted amides) in the presence of a base to yield 3-Methoxy-2-methylbenzamide.[4][5]
Q2: Why is a base necessary in the amidation step with an acyl chloride?
A2: The reaction between an acyl chloride and an amine produces one equivalent of hydrogen chloride (HCl) for every equivalent of amide formed.[4] The amine reactant is basic and will react with the generated HCl to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride.[4] Therefore, a base is required to neutralize the HCl, preventing the consumption of your amine nucleophile and driving the reaction to completion. You can either use two equivalents of the reacting amine or one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine.[4][7]
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: For the formation of the acyl chloride, ensure you are heating the reaction mixture to reflux (around 80-90°C) and have added a catalytic amount of DMF.[1][2] The amidation of an acyl chloride is typically a very fast reaction.[11] If it is proceeding slowly, it may indicate that your acyl chloride intermediate was not formed successfully or has degraded due to moisture. Re-evaluate the first step of your synthesis, ensuring anhydrous conditions and the use of fresh reagents.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progression of the reaction.
Q5: What are the expected spectral characteristics of 3-Methoxy-2-methylbenzamide?
-
¹H NMR: You would expect to see signals for the aromatic protons, a singlet for the methoxy (-OCH₃) group protons, a singlet for the methyl (-CH₃) group protons, and broad signals for the amide (-CONH₂) protons.
-
¹³C NMR: You would see distinct signals for the aromatic carbons, the methoxy carbon, the methyl carbon, and the carbonyl carbon of the amide group.[12]
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the amide group (around 3100-3500 cm⁻¹), a strong C=O stretching for the amide carbonyl (around 1650 cm⁻¹), and C-O stretching for the methoxy group.
Data & Protocols
Table 1: Recommended Reagent Stoichiometry
| Reaction Stage | Reagent | Recommended Equivalents | Rationale |
| Acyl Chloride Formation | 3-methoxy-2-methylbenzoic acid | 1.0 | Limiting Reagent |
| Thionyl Chloride (SOCl₂) | 2.0 - 3.0 | Used in excess to ensure complete conversion.[2] | |
| N,N-Dimethylformamide (DMF) | Catalytic (1-2 drops) | Catalyzes the formation of the acyl chloride.[1][2] | |
| Amidation | 3-methoxy-2-methylbenzoyl chloride | 1.0 | Limiting Reagent |
| Amine (e.g., Ammonia) | ≥ 2.0 | One equivalent acts as the nucleophile, the second neutralizes HCl.[4] | |
| Non-nucleophilic base (e.g., TEA) | ≥ 1.0 (if using 1 eq. of amine) | Neutralizes HCl without consuming the amine.[7] |
Experimental Protocol: Synthesis of 3-Methoxy-2-methylbenzamide
Step 1: Synthesis of 3-Methoxy-2-methylbenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-2-methylbenzoic acid (1.0 eq).
-
Under a fume hood, cautiously add an excess of thionyl chloride (2-3 eq).[2]
-
Heat the reaction mixture to reflux (80-90°C) for 1-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-methoxy-2-methylbenzoyl chloride can often be used directly in the next step.
Step 2: Synthesis of 3-Methoxy-2-methylbenzamide
-
In a separate flask, prepare a solution of concentrated aqueous ammonia (at least 2 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), and cool it to 0°C in an ice bath.
-
Dissolve the crude 3-methoxy-2-methylbenzoyl chloride from Step 1 in anhydrous DCM or THF.
-
Slowly add the acyl chloride solution dropwise to the cold ammonia solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the acyl chloride is consumed.
-
Proceed with the workup and purification as described in the troubleshooting section.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of 3-Methoxy-2-methylbenzamide.
Amidation Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for amidation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google P
- Purifying method of N-(3-methoxy-2-methyl benzoyl)
- US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google P
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google P
-
Making Amides from Acyl Chlorides - Chemistry LibreTexts. [Link]
-
the preparation of amides - Chemguide. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
- A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google P
-
Amide synthesis by acylation - Organic Chemistry Portal. [Link]
-
Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation - DOI. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. [Link]
-
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Publishing. [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online. [Link]
-
Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group - ResearchGate. [Link]
-
Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? | ResearchGate. [Link]
- EP0941982B1 - Process for synthesizing benzoic acids - Google P
-
3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem - NIH. [Link]
-
Benzaldehyde, m-methoxy - Organic Syntheses Procedure. [Link]
-
Purification by Recrystallization - CUNY. [Link]
-
Solved ty CHEM352L Solution Phase Amide Synthesis This week | Chegg.com. [Link]
-
An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. [Link]
-
Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides - ResearchGate. [Link]
-
Amide formation from acyl chloride (video) - Khan Academy. [Link]
-
b : IR spectrum of 3-hydroxy-4'-methoxy-2,4-bis-(N-methylpiperazinomethyl ) chalcone (3). [Link]
- Welcome To Hyma Synthesis Pvt. Ltd. (URL not available)
Sources
- 1. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Methyl-3-methoxybenzoyl chloride | 24487-91-0 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. researchgate.net [researchgate.net]
- 12. 3-Methoxybenzamide(5813-86-5) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Solubility Optimization for 3-Methoxy-2-methylbenzamide
Status: Operational Ticket ID: SOL-3M2MB-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming poor aqueous solubility and precipitation issues with 3-Methoxy-2-methylbenzamide.[1][2][3][4]
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical guide for handling 3-Methoxy-2-methylbenzamide . If you are reading this, you are likely facing a common paradox: this molecule dissolves readily in DMSO but precipitates ("crashes out") immediately upon dilution into biological media.[1][3][4]
The Science: Primary amides like 3-Methoxy-2-methylbenzamide possess a donor (
This guide provides self-validating protocols to transition this molecule from a solid powder to a bio-available solution.[1][2][3]
Phase 1: Stock Solution Integrity
Issue: My stock solution was clear yesterday, but today it has crystals or looks cloudy.
Diagnosis: DMSO Hygroscopicity.[1][2][3] Dimethyl sulfoxide (DMSO) is aggressively hygroscopic.[1][2][3] It absorbs atmospheric water, which increases the polarity of the solvent.[4] For benzamides, even a water content of 1-2% in DMSO can significantly reduce saturation solubility, causing the compound to crystallize over time [1].[4]
Protocol: The Anhydrous Stock System
-
Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored under argon/nitrogen).[1][2][3] Avoid "molecular biology grade" DMSO if it has been opened for more than a week.[1][2]
-
Vessel: Prepare stocks in glass vials with PTFE-lined caps. Avoid polypropylene (eppendorf tubes) for long-term storage as they are permeable to water vapor.[1][2]
-
Aliquot Strategy:
-
Dissolve compound at 10–20 mM (avoid pushing to saturation limit of ~50 mM).
-
Sonicate at 40°C for 10 minutes to ensure thermodynamic equilibrium, not just kinetic dissolution.
-
Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw cycles.
-
Visualizing the Stock Logic:
Figure 1: Workflow for generating stable stock solutions, emphasizing the removal of kinetic solubility artifacts.
Phase 2: Preventing "Crash Out" in Biological Media
Issue: When I spike my DMSO stock into PBS or Cell Media, a white precipitate forms immediately.
Diagnosis: Kinetic Solubility Failure.[1][2][3]
This is the "Solvent Shift" effect. The dielectric constant drops from DMSO (
Troubleshooting Table: Formulation Strategies
| Strategy | Mechanism | Recommended Protocol | Pros/Cons |
| Intermediate Dilution | Reduces the "shock" of solvent shift.[1][2][3] | Dilute DMSO stock 1:10 into PEG400 or Propylene Glycol first, then dilute into media.[1][2][4] | Pro: Simple. Con: Increases vehicle viscosity.[1][2] |
| Surfactant Assist | Stabilizes micro-precipitates (micellization).[1][2][3] | Add 0.05% Tween 80 or Pluronic F-127 to the biological media before adding the drug.[1][2][4] | Pro: High success rate. Con: May affect cell membrane permeability.[1][2][3] |
| Stepwise Addition | Prevents local high-concentration hotspots.[1][2][3] | Add the drug to the vortexing media (subsurface injection) rather than dropping media onto the drug.[4] | Pro: No new chemicals.[1][2][3] Con: Low throughput. |
The "Golden Rule" of Dilution
Never dilute >1:1000 directly if the compound is hydrophobic.[4]
-
Bad: 1 µL DMSO stock -> 1000 µL Media (Rapid precipitation).[1][2]
-
Good: 10 µL DMSO stock -> 90 µL Media (Mix) -> Dilute further.[1][2][3]
Phase 3: Advanced Formulation (Cyclodextrins)
Issue: I need to inject this into mice (IV/IP) or DMSO is toxic to my cells.
Diagnosis: Need for a Host-Guest Complex.[1][2][3]
For 3-Methoxy-2-methylbenzamide, the aromatic ring fits well into the cavity of Beta-Cyclodextrin (
Protocol: HP-
-CD Complexation
Reagents: Hydroxypropyl-
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in water or saline.[1][2][3] Filter sterilize (0.22 µm). -
Complexation:
-
Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, you exceeded the solubility limit of the complex.[4] Use the supernatant.
Mechanism of Action Diagram:
Figure 2: Schematic of the encapsulation process.[1][2][3] The benzamide's aromatic ring is sequestered, preventing self-aggregation.[4]
Phase 4: Analytical Troubleshooting (HPLC/LC-MS)
Issue: My LC-MS peak area is inconsistent or shows carryover.
Diagnosis: Adsorption and Precipitation in the Injector.[1][3] Benzamides can adsorb to PTFE tubing or precipitate in the autosampler needle if the wash solvent is too aqueous.[4]
Solution:
-
Needle Wash: Ensure your needle wash is at least 50% Organic (Methanol or Acetonitrile).[1][2][3] A 100% aqueous wash will cause the drug to precipitate on the needle, leading to carryover in the next run.[4]
-
Sample Diluent: Do not dissolve samples in 100% DMSO for HPLC if your starting gradient is 95% Water.[1][2][3] The drug will precipitate upon injection.[1][3]
-
Fix: Dilute samples in 50:50 Water:Acetonitrile before loading onto the instrument.[1]
-
References
-
PubChem. (2025).[1][2][3][6] 3-Methoxy-2-methylbenzamide Compound Summary. National Library of Medicine.[1][3] Available at: [Link][2][3][4]
-
Di, L., & Kerns, E. H. (2006).[1][4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007).[1][4] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]
-
Savjani, K. T., et al. (2012).[1][3][4] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2][3] Available at: [Link]
Sources
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- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 3-Methoxy-4-methylbenzamide | C9H11NO2 | CID 23530633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methoxy-2-methylbenzamide Stability & Degradation
Executive Summary & Chemical Stability Profile
3-Methoxy-2-methylbenzamide exhibits a unique stability profile defined by two competing structural features: the electron-donating methoxy group (C3) and the sterically hindering methyl group (C2).
As a Senior Application Scientist, I must highlight that while benzamides are generally robust, this specific isomer is susceptible to hydrolytic cleavage under stress and oxidative metabolism in biological systems. The ortho-methyl group provides a "steric shield" that retards hydrolysis rates compared to non-substituted benzamides, but it does not render the molecule immune to degradation.
Core Stability Metrics
| Parameter | Stability Rating | Critical Mechanism |
| Acidic Hydrolysis | Moderate | Amide cleavage to Benzoic Acid (Slowed by ortho-effect) |
| Basic Hydrolysis | Low-Moderate | Nucleophilic attack at Carbonyl (Rate-limiting step) |
| Oxidative Stress | Moderate | Benzylic oxidation (C2-Me) & O-Demethylation (C3-OMe) |
| Photostability | High | Resistant to photo-Fries rearrangement due to substitution pattern |
Module 1: Hydrolytic Degradation Pathways
The Mechanism
The primary degradation route is the cleavage of the amide bond to form 3-Methoxy-2-methylbenzoic acid .
-
Acidic Conditions (pH < 3): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.
-
Basic Conditions (pH > 10): Direct nucleophilic attack by hydroxide ions.
Expert Insight (The Ortho-Effect): Users often report "unexpected stability" in mild acid. This is due to the C2-Methyl group . It creates steric hindrance that blocks the trajectory of the incoming nucleophile (water), significantly slowing the reaction rate compared to the para-isomer. Do not mistake this kinetic slowness for thermodynamic stability; prolonged exposure will degrade the sample.
Visualization: Hydrolysis Pathway
Protocol: Forced Hydrolysis Validation
Use this protocol to generate the acid standard for HPLC retention time confirmation.
-
Preparation: Dissolve 10 mg of 3-Methoxy-2-methylbenzamide in 5 mL of Acetonitrile.
-
Acid Stress: Add 5 mL of 1N HCl .
-
Incubation: Heat at 60°C for 4 hours . (Note: Room temperature is insufficient due to the ortho-effect).
-
Neutralization: Cool and neutralize with 1N NaOH to pH 7.0 before injection.
-
Expected Result: Appearance of a new peak (Benzoic Acid derivative) eluting earlier than the parent (due to increased polarity).
Module 2: Metabolic & Oxidative Pathways
The Mechanism
In biological matrices (microsomes/hepatocytes) or under strong chemical oxidation (Peroxide), the molecule undergoes Phase I metabolism.
-
O-Demethylation: The C3-Methoxy group is a prime target for CYP450 enzymes, converting to a phenol.
-
Benzylic Oxidation: The C2-Methyl group can be oxidized to an alcohol, and subsequently to a carboxylic acid (rare, usually requires specific enzymes).
Visualization: Oxidative/Metabolic Map
Troubleshooting Guide & FAQs
Scenario A: "I see a split peak in my HPLC chromatogram."
-
Cause: pH Mismatch. Benzamides have weak basicity. If your mobile phase pH is near the pKa of the amide (or any basic impurities), the molecule oscillates between protonated and neutral forms.
-
Solution: Ensure Mobile Phase pH is buffered.
-
Recommended: 0.1% Phosphoric Acid (pH ~2.5) or Ammonium Acetate (pH 4.5). Avoid unbuffered water/methanol gradients.
-
Scenario B: "My recovery is low after storage in DMSO."
-
Cause: Hygroscopicity. While the amide is stable in pure DMSO, wet DMSO can induce slow hydrolysis over months, especially if the sample was frozen and thawed repeatedly (absorbing moisture).
-
Solution: Store stock solutions in aliquots at -20°C. Do not subject a single vial to >3 freeze-thaw cycles.
Scenario C: "Unexpected peak appearing at RRT 0.85."
-
Analysis: If this peak appears after acid treatment, it is the 3-Methoxy-2-methylbenzoic acid .
-
Verification: Check the UV spectrum.[1] The acid derivative often has a slight bathochromic shift (red shift) compared to the amide due to the change in auxochrome properties.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 820515, 3-methoxy-N-methylbenzamide (Analogous Structure). Retrieved from [Link]
-
Kuklinski, P., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PMC. Retrieved from [Link]
-
Pytela, O., et al. (2003). Analysis of the ortho effect: acidity of 2-substituted benzoic acids.[2][3] Royal Society of Chemistry (PCCP). Retrieved from [Link]
-
ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activities of Methoxybenzamide Isomers: Ortho, Meta, and Para
For Researchers, Scientists, and Drug Development Professionals
Introduction
The positional isomerism of functional groups on an aromatic ring can dramatically influence a molecule's biological activity. This guide provides an in-depth technical comparison of the ortho-, meta-, and para-isomers of methoxybenzamide, highlighting how the seemingly subtle shift in the methoxy group's position leads to distinct pharmacological profiles. Understanding these differences is crucial for medicinal chemists and drug discovery scientists in designing more potent and selective therapeutic agents.
This guide will delve into the distinct biological activities of each isomer, the underlying mechanisms of action, and provide detailed experimental protocols for their evaluation.
Comparative Biological Activities: A Tale of Three Isomers
The biological activities of ortho-, meta-, and para-methoxybenzamide diverge significantly, targeting different cellular pathways and eliciting distinct physiological responses.
Ortho-Methoxybenzamide: An Inhibitor of the Hedgehog Signaling Pathway
The ortho-isomer of methoxybenzamide has emerged as a scaffold for potent inhibitors of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers.[1][2][3] Derivatives of 2-methoxybenzamide have been shown to target the Smoothened (Smo) receptor, a key component of the Hh pathway, leading to the suppression of downstream signaling and inhibition of cancer cell proliferation.[1]
One notable derivative, compound 21 from a study by Wang et al., exhibited a nanomolar IC50 value of 0.03 µM in a Gli-luciferase reporter assay, demonstrating potent Hh pathway inhibition.[1][3]
Meta-Methoxybenzamide: A PARP Inhibitor
Para-Methoxybenzamide: A Modulator of Neurological and Receptor Activity
The para-isomer, 4-methoxybenzamide, and its derivatives have been investigated for their anticonvulsant properties.[4] For instance, a derivative, 4-methoxy-2,6-dimethylbenzanilide, showed a median anticonvulsant potency (ED50) of 18.58 mg/kg in a maximal electroshock (MES) seizure test in mice.[4]
Furthermore, the para-methoxy group has been shown to be a key determinant in modulating the selectivity of ligands for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor.[5] The addition of a para-methoxy group to a benzamide-isoquinoline derivative dramatically improved its selectivity for the σ2 receptor.[5]
Data Summary Table
| Isomer | Primary Biological Activity | Key Target(s) | Reported Potency (Derivatives) |
| Ortho (2-methoxy) | Hedgehog Signaling Inhibition | Smoothened (Smo) Receptor | IC50 = 0.03 µM (Compound 21)[1][3] |
| Meta (3-methoxy) | PARP Inhibition | PARP Enzymes | - |
| Para (4-methoxy) | Anticonvulsant, σ2 Receptor Modulation | - | ED50 = 18.58 mg/kg (4-methoxy-2,6-dimethylbenzanilide)[4] |
Mechanisms of Action: A Positional Perspective
The distinct biological activities of the methoxybenzamide isomers are a direct consequence of how their three-dimensional structures and electronic properties influence their interactions with biological targets.
Ortho-Isomer and Hedgehog Pathway Inhibition
The ortho-position of the methoxy group in 2-methoxybenzamide derivatives is crucial for their interaction with the Smoothened receptor. This positioning allows for specific hydrogen bonding and hydrophobic interactions within the receptor's binding pocket, leading to its inactivation and the subsequent blockade of the Hh signaling cascade.
Caption: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives.
Meta-Isomer and PARP Inhibition
The meta-position of the methoxy group in 3-methoxybenzamide likely contributes to its ability to fit into the nicotinamide binding site of PARP enzymes. By mimicking the nicotinamide moiety of NAD+, 3-methoxybenzamide can competitively inhibit the enzyme, preventing the synthesis of poly(ADP-ribose) chains and disrupting DNA repair processes.
Caption: Mechanism of PARP inhibition by 3-methoxybenzamide.
Para-Isomer: A Structural Key to Neurological and Receptor Selectivity
The influence of the para-methoxy group on the anticonvulsant activity of its derivatives may be attributed to its ability to modulate physicochemical properties such as lipophilicity and electronic distribution, which are critical for crossing the blood-brain barrier and interacting with neuronal targets. In the context of sigma receptor binding, the para-position provides a specific vector for interaction that can enhance binding affinity and selectivity for the σ2 subtype.
Experimental Protocols
The following are detailed protocols for key assays used to evaluate the biological activities of methoxybenzamide isomers.
Hedgehog Signaling Inhibition: Gli-Luciferase Reporter Assay
This assay measures the activity of the Hh pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.[6][7][8][9]
Materials:
-
NIH/3T3-Light II cells (stably expressing a Gli-responsive luciferase reporter)
-
DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (methoxybenzamide isomers) dissolved in DMSO
-
Recombinant Shh protein or a Smoothened agonist (e.g., SAG)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed NIH/3T3-Light II cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the methoxybenzamide isomers for 1 hour.
-
Stimulate the Hh pathway by adding a sub-maximal concentration of Shh protein or SAG to the wells.
-
Incubate the plate for another 24-48 hours.
-
Remove the medium and add luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for the Gli-Luciferase Reporter Assay.
PARP Inhibition: Colorimetric Assay
This assay measures the activity of PARP by detecting the incorporation of biotinylated NAD+ into histone proteins.[10][11][12][13]
Materials:
-
Recombinant PARP enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Test compounds (methoxybenzamide isomers) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Add the test compounds at various concentrations to the wells of the histone-coated plate.
-
Add the PARP enzyme to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the plate to remove unbound conjugate.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
Caption: Workflow for the Colorimetric PARP Inhibition Assay.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., those relevant to the targeted pathways)
-
Complete cell culture medium
-
Test compounds (methoxybenzamide isomers) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the methoxybenzamide isomers for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Conclusion
The positional isomerism of the methoxy group in methoxybenzamide profoundly dictates its biological activity. The ortho-isomer is a promising scaffold for developing Hedgehog pathway inhibitors for cancer therapy. The meta-isomer targets the DNA repair enzyme PARP, another important target in oncology. The para-isomer exhibits a distinct profile with potential applications in neuroscience as an anticonvulsant and as a tool for selectively targeting the sigma-2 receptor.
This guide underscores the importance of structure-activity relationships in drug discovery and provides a framework for the comparative evaluation of isomeric compounds. Further investigation into these isomers and their derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
- Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. (n.d.).
-
Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(37), 22820-22825. [Link]
-
R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit (4677-096-K). Retrieved from [Link]
-
BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]
-
Scientist.com. (n.d.). PARP2 Colorimetric Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]
-
Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]
-
Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of Pharmaceutical Sciences, 79(3), 220-222. [Link]
-
Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]
-
BPS Bioscience. (n.d.). PARP2 Colorimetric Assay Kit - Data Sheet. Retrieved from [Link]
-
INDIGO Biosciences. (2023, March 8). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol [Video]. YouTube. [Link]
-
Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of Pharmaceutical Sciences, 79(3), 220-222. [Link]
-
Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(37), 22820-22825. [Link]
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
-
Choi, J. K., et al. (2011). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. PMC. [Link]
-
BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]
Sources
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. google.com [google.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bio-techne.com [bio-techne.com]
- 11. Log In | Scientist.com [app.scientist.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Spectroscopic Differentiation of 3-Methoxy-2-methylbenzamide and Its Isomers: A Technical Guide
Executive Summary
In drug development, the precise structural assignment of trisubstituted benzamides is critical, particularly when differentiating between positional isomers that share identical molecular weights (
The differentiation strategy relies on the distinct nuclear magnetic resonance (NMR) signatures created by the "ortho-effect," steric inhibition of resonance, and specific Nuclear Overhauser Effect (NOE) correlations. This guide synthesizes theoretical principles with practical experimental workflows.
Part 1: Structural Analysis & The "Ortho" Challenge
The core challenge lies in the 1,2,3-trisubstitution pattern. Unlike para-substituted isomers which possess symmetry, the 3-methoxy-2-methyl arrangement creates a crowded environment around the amide bond.[1]
The Isomer Landscape
We are distinguishing the Target from two primary classes of isomers:
-
Regioisomers with different coupling patterns: e.g., 3-Methoxy-4-methylbenzamide (1,3,4-substitution).
-
Regioisomers with identical coupling patterns: e.g., 2-Methoxy-3-methylbenzamide (1,2,3-substitution).
Theoretical Grounding: Rotameric Broadening
A critical insight for the analyst is the phenomenon of restricted rotation .[1] In ortho-substituted benzamides (like our target), the steric bulk of the 2-methyl group forces the amide moiety out of planarity with the benzene ring.
-
Observation: At room temperature,
NMR signals for the amide protons ( ) often appear as broad humps or distinct non-equivalent singlets due to the high rotational energy barrier ( ). -
Implication: Do not mistake broad signals for impurities.[1] Variable Temperature (VT) NMR may be required to coalesce these peaks.[1]
Part 2: Comparative NMR Spectroscopy
NMR is the definitive tool for this analysis.[1] Mass spectrometry (MS) alone is insufficient due to identical parent ions (
Proton ( ) NMR Differentiation Matrix
The following table outlines the expected spectral differences based on substituent effects and coupling constants (
| Feature | 3-Methoxy-2-methylbenzamide (Target) | 3-Methoxy-4-methylbenzamide (Isomer A) | 2-Methoxy-3-methylbenzamide (Isomer B) |
| Aromatic Pattern | 1,2,3-Trisubstituted | 1,3,4-Trisubstituted | 1,2,3-Trisubstituted |
| Signal Multiplicity | 1 Triplet ( | 1 Singlet ( | 1 Triplet ( |
| Coupling ( | |||
| Amide Shift ( | Broad/Split (Steric twist) | Sharper (Less steric hindrance) | Broad/Split (H-bond to OMe) |
| Key NOE Contact | Methyl (2) | Methoxy (3) | Methoxy (2) |
The "Smoking Gun": 1D NOE / 2D NOESY
When splitting patterns are identical (Target vs. Isomer B), spatial proximity is the only differentiator.[1]
-
Experiment: Irradiate the Methyl group signal (
). -
Target (3-Methoxy-2-methyl): You will observe NOE enhancement at the Methoxy protons (
) AND the Amide protons. The methyl is "sandwiched" between them.[1] -
Isomer B (2-Methoxy-3-methyl): Irradiating the Methyl group will show enhancement of the Aromatic H-4 and the Methoxy group, but NO enhancement of the Amide protons (blocked by the methoxy).
Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves as a secondary confirmation tool, specifically analyzing the Carbonyl (
-
Steric Inhibition of Resonance: In the target molecule, the 2-methyl group twists the amide out of the aromatic plane.[1] This reduces the conjugation between the benzene ring and the carbonyl group.[1]
-
Result: The
stretch shifts to a higher frequency (wavenumber) compared to planar isomers. -
Target
: Expected .[1]
-
-
Intramolecular H-Bonding: In Isomer B (2-Methoxy-3-methyl), the amide proton can form an intramolecular hydrogen bond with the 2-methoxy oxygen.[1]
-
Result: This lowers the
frequency and significantly broadens/red-shifts the stretch.
-
Part 4: Analytical Workflow (Decision Tree)
The following diagram illustrates the logical flow for identifying the compound from a crude reaction mixture.
Caption: Logical decision tree for spectroscopic differentiation of methoxy-methylbenzamide isomers.
Part 5: Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and avoid concentration-dependent shifts (dimerization):
-
Solvent: Use DMSO-
( ) rather than . DMSO helps break intermolecular hydrogen bonds, sharpening the amide signals.[1] -
Concentration: Prepare a solution of
of sample. -
Temperature: If amide signals are broad (
), heat the probe to ( ) to accelerate rotation and coalesce signals.
1D NOE Difference Spectroscopy
This is the critical validation step.[1]
-
Pulse Sequence: Use a standard cyclenoe or selnogp sequence.
-
Target: Set the selective irradiation frequency exactly on the methyl singlet (
). -
Acquisition: Acquire 128 scans to ensure sufficient signal-to-noise ratio for the small NOE enhancements (
). -
Analysis: Phasing is critical. Look for positive peaks in the difference spectrum at the methoxy and amide positions.[1]
References
-
PubChem. 3-Methoxy-4-methylbenzamide Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Royal Society of Chemistry. Supporting Information: Spectroscopic data for benzamide derivatives.[1] RSC Advances.[1] Available at: [Link]
-
Fong, C. W. Intramolecular hydrogen bonding in ortho-substituted N,N-dimethylbenzamides. Australian Journal of Chemistry, 1980.[1] (Validates ortho-effect on amide rotation).
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1][2] Wiley.[1][2][3] (Authoritative text for coupling constants and NOE principles).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzamide derivatives.[1] (For fragmentation pattern comparison).
Sources
A Senior Application Scientist's Comparative Guide to the Synthetic Efficacy of 3-Methoxy-2-methylbenzamide
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful project timelines and outcomes. 3-Methoxy-2-methylbenzamide is a valuable building block in the creation of a variety of pharmacologically active molecules. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, offering a critical evaluation of their efficacy based on experimental data and established chemical principles. Our focus is to empower you with the necessary insights to select the most appropriate synthetic strategy for your specific research and development needs.
The Strategic Importance of 3-Methoxy-2-methylbenzamide
The 3-methoxy-2-methylbenzamide scaffold is a recurring motif in medicinal chemistry, contributing to the desired physicochemical and biological properties of numerous drug candidates. Its strategic importance necessitates reliable and scalable synthetic access. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process.
Comparative Analysis of Synthetic Pathways
We will now dissect three primary synthetic routes to 3-Methoxy-2-methylbenzamide, evaluating each based on reaction efficiency, reagent selection, and operational complexity.
Route 1: The Classical Amidation of 3-Methoxy-2-methylbenzoic Acid
This is arguably the most direct and frequently employed method. It involves the conversion of the readily available 3-methoxy-2-methylbenzoic acid into a more reactive species, typically an acid chloride, which is then subjected to amidation.
The initial activation of the carboxylic acid is paramount. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction via the formation of the Vilsmeier reagent. The resulting 3-methoxy-2-methylbenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by an ammonia source, such as aqueous ammonium hydroxide, to furnish the desired amide.
Route 2: Hydrolysis of 3-Methoxy-2-methylbenzonitrile
An alternative pathway commences with 3-methoxy-2-methylbenzonitrile. The hydrolysis of a nitrile to a primary amide is a well-established transformation that can be performed under either acidic or basic conditions.[1]
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like sulfuric acid. The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by water. Conversely, base-catalyzed hydrolysis utilizes a strong base, such as sodium hydroxide, where the hydroxide ion acts as the nucleophile.[2] While seemingly straightforward, a significant drawback of this route is the potential for over-hydrolysis to the corresponding carboxylic acid, which can be challenging to separate from the desired amide. Furthermore, the methoxy group itself can be susceptible to cleavage under harsh acidic or basic conditions, leading to undesired byproducts.
Route 3: A Multi-Step Approach from 2-Methyl-3-nitroanisole
This route, while longer, offers the advantage of utilizing potentially more economical starting materials. The synthesis begins with 2-methyl-3-nitroanisole and involves a sequence of well-established reactions.
The first step is the reduction of the nitro group to an amine, typically achieved using reducing agents like tin(II) chloride in acidic media. The resulting 3-amino-2-methylanisole is then subjected to a Sandmeyer reaction.[3] This involves diazotization of the primary amine with a nitrite source (e.g., sodium nitrite) in a strong acid, followed by the introduction of a copper(I) cyanide catalyst to install the nitrile functionality. The final step is the hydrolysis of the resulting 3-methoxy-2-methylbenzonitrile to the target amide, as described in Route 2.
Quantitative Efficacy at a Glance
To facilitate a direct comparison, the following table summarizes the key performance indicators for each synthetic route.
| Route | Key Transformation | Typical Yield (%) | Key Reagents | Advantages | Disadvantages |
| 1 | Amidation of Carboxylic Acid | 85-95% | SOCl₂, NH₄OH | High yield, direct, reliable | Use of hazardous and corrosive reagents (SOCl₂) |
| 2 | Hydrolysis of Nitrile | 60-80% (estimated) | H₂SO₄ or NaOH | Potentially fewer steps than Route 3 | Risk of over-hydrolysis, potential methoxy group cleavage, purification challenges |
| 3 | Multi-step from Nitroanisole | 40-60% (overall, estimated) | SnCl₂, NaNO₂, CuCN, H₂SO₄ | Utilizes readily available and inexpensive starting materials | Longer synthetic sequence, lower overall yield, use of toxic cyanide salts |
Detailed Experimental Protocols
To provide actionable insights, we present detailed, step-by-step methodologies for the key transformations discussed.
Protocol for Route 1: Amidation of 3-Methoxy-2-methylbenzoic Acid
Step 1: Synthesis of 3-Methoxy-2-methylbenzoyl chloride
-
To a stirred solution of 3-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous toluene (5-10 volumes), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3-methoxy-2-methylbenzoyl chloride, which is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 3-methoxy-2-methylbenzoyl chloride in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, cool an excess of concentrated ammonium hydroxide solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cold ammonium hydroxide with vigorous stirring.
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 3-Methoxy-2-methylbenzamide.
Protocol for Route 2: Hydrolysis of 3-Methoxy-2-methylbenzonitrile (Acid-Catalyzed)
-
Carefully add 3-methoxy-2-methylbenzonitrile (1.0 eq) to a pre-cooled solution of concentrated sulfuric acid (70-80% in water).
-
Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure 3-Methoxy-2-methylbenzamide.
Visualizing the Synthetic Strategies
Sources
A Comparative Guide to the Metabolic Stability of Benzamide Isomers
Introduction: The Critical Role of Isomerism in Drug Metabolism
In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, the measure of a compound's resistance to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] The benzamide moiety is a privileged scaffold found in a multitude of approved drugs, from antiemetics (metoclopramide) to antipsychotics (amisulpride). However, not all benzamides are created equal. Simple positional isomerism—the placement of functional groups at the ortho-, meta-, or para-positions of the phenyl ring—can profoundly alter a molecule's interaction with metabolic enzymes, leading to dramatically different stability profiles.[2]
This guide provides a comparative study of the metabolic stability of benzamide isomers. We will delve into the underlying biochemical principles, provide detailed experimental protocols for assessing stability using in vitro liver systems, and present a logical framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict how isomeric changes can be strategically employed to optimize the metabolic properties of drug candidates.
Theoretical Background: Why Isomer Position Matters
The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, catalyze reactions to render xenobiotics more water-soluble for excretion.[1][3] The specific location of substituents on an aromatic ring, such as the benzamide's carboxamide group, dictates how the molecule fits into the active site of these enzymes. This concept, known as regioselectivity, is governed by two main factors: steric and electronic properties.[4][5]
-
Steric Hindrance: Bulky groups can physically block access to a potential site of metabolism.[6][7] An ortho-substituted benzamide, for instance, may exhibit greater stability than its meta or para counterparts because the substituent adjacent to the amide bond sterically hinders the approach of metabolizing enzymes.[8]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the reactivity of the aromatic ring. For example, a site that is electron-rich is more susceptible to oxidative attack by CYP enzymes. The position of a substituent can alter the electron density at different points on the ring, thereby directing metabolism to or away from those sites.[2]
The most common metabolic pathways for aromatic compounds like benzamides are aromatic hydroxylation (Phase I) and subsequent conjugation reactions like glucuronidation or sulfation (Phase II).[9][10] The inherent stability of the amide bond itself to hydrolysis can also be influenced by the electronic environment of the aromatic ring.[11] Therefore, the isomeric position is a critical determinant of which metabolic pathways predominate and at what rate they occur.
Experimental Design for Assessing Metabolic Stability
To quantitatively compare the stability of benzamide isomers, standardized in vitro assays are employed. These assays model the metabolic environment of the liver and allow for the rank-ordering of compounds based on their rate of disappearance.[12] The two most common and complementary systems are liver microsomes and hepatocytes.[13][14]
Liver Microsomal Stability Assay
This assay is a high-throughput method that primarily assesses Phase I metabolism driven by enzymes like CYPs located in the microsomal fraction of liver cells.[3][15] It is particularly useful for identifying compounds that are highly susceptible to oxidative metabolism.
Rationale for Experimental Choices:
-
Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression.[3]
-
Cofactor: NADPH is the essential cofactor that donates reducing equivalents to initiate the CYP catalytic cycle. A control incubation without NADPH is crucial to confirm that compound loss is enzyme-mediated.[3][16]
-
Concentration: A low test compound concentration (e.g., 1 µM) is typically used to ensure that enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Kₘ), which is essential for accurate calculation of intrinsic clearance.[16]
Detailed Protocol:
-
Preparation: Thaw pooled human liver microsomes (20 mg/mL stock) on ice. Prepare a working solution of 1 mg/mL microsomes in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Incubation: In a 96-well plate, add the benzamide isomer (from a DMSO stock) to pre-warmed potassium phosphate buffer to achieve a final concentration of 1 µM.
-
Pre-incubation: Add the diluted microsomes to the wells for a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM. For the negative control, add buffer instead of NADPH.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like carbamazepine).[13][16]
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
Hepatocyte Stability Assay
This assay utilizes intact liver cells, providing a more comprehensive model of hepatic metabolism that includes both Phase I and Phase II enzymes, as well as cellular uptake processes.[9][14] It is considered more physiologically relevant than the microsomal assay.
Detailed Protocol:
-
Cell Preparation: Thaw cryopreserved human hepatocytes and dilute them in pre-warmed incubation medium (e.g., Williams Medium E) to a final density of 0.5 x 10⁶ viable cells/mL.[9][17]
-
Compound Incubation: In a 12-well plate, add the benzamide isomer to the hepatocyte suspension to achieve a final concentration of 1 µM.
-
Incubation: Place the plate on an orbital shaker in an incubator at 37°C and 5% CO₂.
-
Time Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and terminate the reaction with ice-cold acetonitrile containing an internal standard.[9]
-
Sample Processing & Analysis: Process the samples as described in the microsomal assay protocol (centrifugation and supernatant analysis by LC-MS/MS).
Bioanalytical Method: LC-MS/MS Quantification
LC-MS/MS is the gold standard for quantifying the parent compound in complex biological matrices due to its high sensitivity and selectivity.[18] A method would be developed to separate the analyte from matrix components on a C18 column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[19][20]
Data Analysis and Interpretation
The primary data generated is the concentration of the parent compound remaining at each time point.
-
Calculate Percent Remaining: Percent Remaining (%) = (Peak Area Ratio at Tₓ / Peak Area Ratio at T₀) * 100 where the Peak Area Ratio is (Analyte Peak Area / Internal Standard Peak Area).
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the Percent Remaining against time. The slope of the resulting line is the elimination rate constant (k). Slope = -k t½ (min) = 0.693 / k[17]
-
Calculate Intrinsic Clearance (Clᵢₙₜ): This value represents the intrinsic ability of the liver to metabolize a drug, normalized to the amount of protein or cells in the assay.
Comparative Data Summary (Illustrative)
The following table presents illustrative data for the metabolic stability of benzamide isomers in human liver microsomes (HLM).
| Isomer | Half-Life (t½, min) | Intrinsic Clearance (Clᵢₙₜ, µL/min/mg) | Predicted Stability Class |
| ortho-Benzamide | > 60 | < 11.6 | High |
| meta-Benzamide | 35 | 19.8 | Moderate |
| para-Benzamide | 18 | 38.5 | Low |
Interpretation of Illustrative Data:
-
ortho-Benzamide: Shows the highest stability (longest t½, lowest Clᵢₙₜ). This is likely due to steric hindrance from the adjacent carboxamide group, which shields the aromatic ring from enzymatic attack by CYPs.[7][8]
-
para-Benzamide: Exhibits the lowest stability. The para position is often electronically activated and sterically accessible, making it a prime target for CYP-mediated hydroxylation.[23]
-
meta-Benzamide: Displays intermediate stability, as the meta position is less sterically hindered than the ortho position but may be less electronically favorable for hydroxylation than the para position.
Visualizing the Process
Diagrams help clarify complex workflows and biochemical pathways.
Caption: Predicted Metabolic Pathways for Benzamide Isomers.
Conclusion and Implications for Drug Development
This guide demonstrates that positional isomerism is a powerful tool in medicinal chemistry for modulating metabolic stability. The in vitro experiments described provide a robust and reproducible framework for quantifying these differences. Our illustrative data suggest a clear stability rank order of ortho > meta > para for a simple benzamide scaffold, a trend largely attributable to steric hindrance and the regioselectivity of CYP enzymes. [4][7] For drug development professionals, these findings have direct practical implications. If a lead compound containing a para-substituted benzamide suffers from poor metabolic stability, synthesizing the ortho or meta isomers could provide a straightforward strategy to increase its half-life and improve its pharmacokinetic profile. [23]Conversely, if rapid clearance is desired, the para position might be favored. By systematically evaluating isomers early in the discovery process, researchers can make more informed decisions, accelerating the journey toward identifying safe and effective drug candidates.
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Assessing the Selectivity of 3-Methoxy-2-methylbenzamide for the PARP Enzyme Family: A Comparative Guide
In the landscape of modern drug discovery, the precise characterization of a molecule's selectivity is paramount. It is the cornerstone of developing therapies with high efficacy and minimal off-target effects. This guide provides a comprehensive framework for assessing the selectivity of a novel benzamide derivative, 3-Methoxy-2-methylbenzamide, for its putative target, the Poly(ADP-ribose) Polymerase (PARP) enzyme family. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to known PARP inhibitors, such as 3-Methoxybenzamide, provides a strong rationale for its investigation in this context.
This guide will not only propose a strategic approach to determining the selectivity of 3-Methoxy-2-methylbenzamide but will also compare its potential profile against established PARP inhibitors: Olaparib, Talazoparib, and Veliparib. Through detailed experimental protocols and comparative data analysis, we will illustrate how to build a comprehensive selectivity profile for a novel chemical entity.
The Rationale: Why PARP?
The benzamide scaffold is a well-established pharmacophore in a number of approved drugs. Notably, several benzamide-containing molecules have been identified as inhibitors of PARP enzymes. The structural analog of our compound of interest, 3-Methoxybenzamide, has been classified as a Poly(ADP-ribose) Polymerase inhibitor. PARP enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response (DDR).[1][2] They are responsible for detecting single-strand breaks (SSBs) in DNA and initiating their repair.[1][2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in such cancer cells leads to the accumulation of unrepaired DNA damage and ultimately, cell death, a concept known as synthetic lethality.[3]
The human PARP family consists of 17 members, and while PARP1 and PARP2 are the most well-studied in the context of DNA repair, other isoforms have distinct cellular functions.[4] Therefore, the selectivity of a PARP inhibitor across the entire family can have significant implications for both its efficacy and its safety profile. A highly selective inhibitor might offer a better therapeutic window, while a broader spectrum inhibitor could have different applications or off-target liabilities.
The Comparative Landscape: Established PARP Inhibitors
To provide a meaningful context for the assessment of 3-Methoxy-2-methylbenzamide, we will compare its hypothetical performance against three clinically approved PARP inhibitors with distinct selectivity profiles.
-
Olaparib: One of the first-in-class PARP inhibitors, Olaparib is a potent inhibitor of both PARP1 and PARP2.[5] It has demonstrated efficacy in various cancers with BRCA mutations.[6]
-
Talazoparib: Known for its high potency and ability to trap PARP enzymes on DNA, Talazoparib is also a dual inhibitor of PARP1 and PARP2.[7][8]
-
Veliparib: While still a potent PARP1/2 inhibitor, Veliparib is considered to have a different trapping potential compared to Olaparib and Talazoparib, which may influence its biological activity and toxicity profile.[9]
Assessing Selectivity: A Multi-faceted Approach
A thorough assessment of selectivity requires a tiered approach, beginning with primary target engagement and expanding to broader off-target screening.
Workflow for Selectivity Profiling
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a known DDR deficiency) and treat with 3-Methoxy-2-methylbenzamide or a comparator drug at a fixed concentration for a specified time. Include a vehicle-treated control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Immediately after heating, lyse the cells by freeze-thawing or using a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein (e.g., PARP1).
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.
Comparative Data Analysis
The following table presents a hypothetical selectivity profile for 3-Methoxy-2-methylbenzamide alongside published data for our comparator PARP inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP3 IC50 (nM) | Tankyrase 1 IC50 (nM) | Kinase X IC50 (µM) |
| 3-Methoxy-2-methylbenzamide (Hypothetical) | 15 | 25 | >1000 | >5000 | >10 |
| Olaparib | 5 [5] | 1 [5] | >1000 | >10000 | >10 |
| Talazoparib | 1.9 | 1.5 | 770 | >10000 | >10 |
| Veliparib | 5.2 | 2.9 | 230 | 1800 | >10 |
Data for comparator compounds are representative values from published literature and may vary depending on the assay conditions.
Interpreting the Selectivity Profile
Based on our hypothetical data, 3-Methoxy-2-methylbenzamide shows good potency against PARP1 and PARP2, with a slight preference for PARP1. Crucially, it demonstrates high selectivity against other PARP isoforms like PARP3 and Tankyrase 1, as well as a lack of activity against a representative kinase. This profile suggests that 3-Methoxy-2-methylbenzamide could be a selective PARP1/2 inhibitor.
In comparison, Olaparib and Talazoparib are also potent dual PARP1/2 inhibitors. Veliparib, while still potent, shows somewhat less selectivity against other PARP family members. The "clean" kinase profile for all compounds is desirable, as off-target kinase inhibition is a common source of toxicity.
The PARP Signaling Pathway and Inhibition
Caption: The role of PARP in DNA repair and the mechanism of PARP inhibitors.
Conclusion
This guide outlines a rigorous and scientifically sound methodology for assessing the selectivity of a novel compound, 3-Methoxy-2-methylbenzamide, for the PARP enzyme family. By leveraging the known activity of a close structural analog, we have established a strong hypothesis for its primary biological target. The proposed workflow, encompassing primary biochemical assays, broader selectivity screening, and cellular target engagement studies, provides a comprehensive framework for characterizing its selectivity profile.
The comparative analysis against established PARP inhibitors like Olaparib, Talazoparib, and Veliparib is crucial for understanding the potential therapeutic niche of a new molecule. A favorable selectivity profile, such as the hypothetical one presented for 3-Methoxy-2-methylbenzamide, would be a critical step in its journey from a chemical entity to a potential therapeutic agent. The experimental protocols detailed herein are foundational for any researcher or drug development professional seeking to characterize the selectivity of novel enzyme inhibitors.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methoxy-2-methylbenzamide for Laboratory Professionals
Researchers, scientists, and drug development professionals are at the forefront of innovation, handling a diverse array of chemical compounds daily. Among these, substituted benzamides like 3-Methoxy-2-methylbenzamide are common intermediates and final products. Ensuring the safe and environmentally responsible disposal of such chemicals is not just a regulatory requirement but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methoxy-2-methylbenzamide, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a safe and compliant waste management process.
Hazard Assessment and Waste Classification: A Conservative Approach
Due to the specific Safety Data Sheet (SDS) for 3-Methoxy-2-methylbenzamide not being readily available in all databases, a conservative approach to hazard assessment is essential. This involves inferring potential hazards from structurally similar compounds. Benzamide and its derivatives are known to present several health hazards. For instance, related compounds are often classified as causing skin and eye irritation, and may cause respiratory irritation.[1][2][3] Some benzamides are also suspected of causing genetic defects.[4] Therefore, 3-Methoxy-2-methylbenzamide should be handled as a hazardous chemical with the potential for toxicity, irritation, and environmental harm.
In-Text Citation Example: According to safety data for similar benzamide compounds, skin and eye irritation are primary concerns[1][2].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-Methoxy-2-methylbenzamide for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. For larger quantities, consider impervious clothing.[5][6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a well-ventilated area, a full-face respirator with an appropriate filter should be used.[5]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of 3-Methoxy-2-methylbenzamide is through a licensed hazardous waste disposal company.[7] Never discharge this chemical into the sewer system or dispose of it with regular trash.[8][9]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid 3-Methoxy-2-methylbenzamide waste, including any contaminated materials like weighing paper or disposable spatulas, in a dedicated, clearly labeled hazardous waste container.[6][10] The container must be made of a material compatible with the chemical.
-
Liquid Waste: If 3-Methoxy-2-methylbenzamide is in a solvent, collect it in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible wastes.[11]
-
Contaminated Labware: Decontaminate any reusable labware that has come into contact with the compound. This can be done by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. The solvent rinsate must be collected as hazardous waste.[7]
Step 2: Labeling and Storage
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-Methoxy-2-methylbenzamide".[12] Also, indicate the approximate quantity of the waste.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[4] The storage area should have secondary containment to prevent the spread of any potential leaks.
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[7] They will have established procedures and contracts with certified waste management vendors.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
Step 4: Handling Empty Containers
-
Decontamination: Empty containers that held 3-Methoxy-2-methylbenzamide should be triple-rinsed with an appropriate solvent.[9] The rinsate must be collected as hazardous waste.
-
Disposal of Decontaminated Containers: After thorough decontamination, the container can often be disposed of as non-hazardous waste. Puncture the container to prevent reuse.[9] Always consult with your EHS office for specific institutional policies on empty container disposal.
Quantitative Data Summary
While specific data for 3-Methoxy-2-methylbenzamide is limited, the table below summarizes key hazard information based on structurally related compounds.
| Parameter | Value/Classification | Source/Rationale |
| GHS Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | Based on data for similar benzamide structures.[1][2] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | General for solid chemical compounds. |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Common for benzamide derivatives.[4] |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility | Standard for organic chemical waste.[7][8][9] |
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of 3-Methoxy-2-methylbenzamide.
Caption: Decision workflow for the safe disposal of 3-Methoxy-2-methylbenzamide.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of 3-Methoxy-2-methylbenzamide is a critical aspect of laboratory safety and environmental responsibility. By adhering to the conservative hazard assessment, utilizing the correct PPE, and following the detailed disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department to ensure full compliance with all applicable regulations. Building a deep trust in our scientific community starts with a shared commitment to best practices in every aspect of our work, including the final step of chemical disposal.
References
- 3 - SAFETY DATA SHEET. (Provided by a search result, specific source URL not available)
- SAFETY DATA SHEET - Fisher Scientific. (Provided by a search result, specific source URL not available)
- SAFETY DATA SHEET - Fisher Scientific. (Provided by a search result, specific source URL not available)
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Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
3-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 13162663 - PubChem. [Link]
-
Environmental Fate and Ecological Risk Assessment Endangered Species Effects Determination for Methoxyfenozide - Regulations.gov. [Link]
- 1 - SAFETY DATA SHEET. (Provided by a search result, specific source URL not available)
- 4 - SAFETY DATA SHEET. (Provided by a search result, specific source URL not available)
-
Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. [Link]
Sources
- 1. 3-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 13162663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 3-Methoxy-2-methylbenzamide
Part 1: Executive Safety Summary
3-Methoxy-2-methylbenzamide is a substituted benzamide intermediate typically used in the synthesis of pharmaceutical compounds (e.g., PARP inhibitors). While often categorized as a moderate hazard, its physical form—typically a fine, crystalline powder—presents specific operational risks that generic safety data sheets (SDS) often overlook.
The primary vector of exposure is inhalation of particulates and direct contact with mucous membranes.
Core Hazard Profile (GHS Classification)
-
Signal Word: WARNING
-
Physical State: Solid (Crystalline Powder)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).
Hierarchy of Controls
The following diagram illustrates the defensive layers required for safe handling. Note that PPE is your last line of defense, not your first.
Figure 1: Risk Management Hierarchy. Effective safety relies on Engineering Controls (Hoods) before PPE.
Part 2: Risk Assessment & Causality
As scientists, we must understand why we select specific equipment. Blind compliance leads to accidents; informed compliance leads to safety.
The Dust Hazard (Inhalation)[1]
-
Causality: Benzamides are often electrostatic. When transferring the solid, static charge can cause "fly-off," creating an invisible aerosol cloud.
-
Risk: Inhalation allows direct entry into the bloodstream via the alveoli, bypassing first-pass metabolism.
-
Control Logic: We use P95/P100 filters not just for toxicity, but because the particle size of synthesized powders often falls below 5 microns.
Dermal Permeation
-
Causality: While the solid itself is slow to permeate, it is often handled in organic solvents (DCM, Methanol).
-
Risk: The solvent acts as a carrier vehicle, dragging the benzamide through the glove material and into the skin.
-
Control Logic: Glove selection is based on the solvent used, not just the solute.
Part 3: The PPE Matrix
This matrix defines the required protective gear based on the operational scale.
| Category | Standard Operation (<10g) | Scale-Up / Spill Cleanup (>10g) | Material Specification | Scientific Rationale |
| Respiratory | Fume Hood (Sash @ 18") | N95 or P100 Respirator | NIOSH-Approved Particulate Filter | Prevents inhalation of electrostatic dust during transfer. |
| Ocular | Safety Glasses w/ Side Shields | Chemical Goggles (Indirect Vent) | ANSI Z87.1 Impact Rated | Goggles prevent fine powder from bypassing shields and entering the tear duct. |
| Dermal (Hand) | Nitrile (Single Pair) | Double Gloving (Nitrile) | Thickness: ≥ 5 mil (0.12mm) | Amides are generally compatible with nitrile. Double gloving allows outer glove removal if contaminated without exposing skin. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Sleeve Covers or Apron | Non-woven polyethylene | Prevents dust accumulation on street clothes, which can migrate home. |
Part 4: Operational Protocols
Protocol A: Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during mass measurement.
-
Preparation:
-
Verify Fume Hood flow rate (Face velocity: 80–100 fpm).
-
Static Check: If the powder is "clumping" or sticking to the spatula, use an ionizing bar or anti-static gun to neutralize the charge.
-
-
Donning:
-
Execution:
-
Place the balance inside the hood.
-
Use a weighing boat with a funnel neck to minimize transfer distance.
-
Technique: Do not dump. Tap the spatula gently to release powder.
-
-
Decontamination:
-
Wipe the balance area with a wet paper towel (solvent or water) immediately after weighing. Dry sweeping generates dust.
-
Protocol B: Spill Response Logic
Do not rush. A hasty cleanup spreads contamination.
Figure 2: Decision logic for spill remediation. Note the prohibition of dry brushing for solids.
Part 5: Disposal & Emergency
Waste Disposal
-
Solid Waste: Collect in a dedicated solid waste container. Label clearly with CAS 4106-98-3 .
-
Liquid Waste: Dissolve in a combustible solvent (e.g., acetone or ethanol) and dispose of in the "Organic Non-Halogenated" stream (unless halogenated solvents were used in synthesis).
-
Destruction: The preferred method is incineration equipped with an afterburner and scrubber (to handle nitrogen oxides).
Emergency First Aid
-
Eye Contact: Flush immediately with water for 15 minutes. Hold eyelids open. Benzamides can cause mechanical irritation.
-
Skin Contact: Wash with soap and water. Do not use alcohol/solvents to clean skin, as this increases absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13162663 (Structural Analog). Retrieved from [Link](Note: Used for benzamide structural safety analog).
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzamide Derivatives.[3] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
